Fmoc-Phe(bis-Boc-4-guanidino)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGZABLYKOZLG-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH, also known as Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with modified functionalities.[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two tert-butoxycarbonyl (Boc) groups on the side-chain guanidino moiety, makes it an invaluable building block in solid-phase peptide synthesis (SPPS).[1] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows for its application in peptide synthesis.
The Fmoc group offers base-labile protection, allowing for its removal under mild conditions that preserve the acid-labile side-chain protecting groups.[1] The bis-Boc protection of the guanidino group on the phenylalanine side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage step.[1] The incorporation of a guanidino group can enhance the biological activity and binding affinity of synthetic peptides, making this derivative particularly useful in drug design and the development of novel therapeutics.[1]
Chemical Properties
The chemical properties of this compound are summarized in the table below, compiled from various commercial suppliers.
| Property | Value | References |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2] |
| Molecular Weight | 644.71 g/mol | [2][3] |
| CAS Number | 187283-25-6 | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥90% (HPLC), ≥97% (HPLC) | [1][2] |
| Optical Rotation | [α] ২০/D +12 ± 1° (c=1 in MeOH) | [1] |
| Storage Temperature | 2-8°C, -15 to -25°C, 15-25°C | [1][2][3] |
| Solubility | Soluble in DMF | [3] |
Experimental Protocols
While a specific, publicly available protocol for the synthesis of this compound from its precursors could not be identified through extensive literature searches, this section provides detailed, generalized protocols for its application in solid-phase peptide synthesis (SPPS). The following procedures are based on standard Fmoc-SPPS methodologies.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for incorporating this compound into a peptide chain on a solid support.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for cleavage from the resin and removal of acid-labile side-chain protecting groups, including the bis-Boc groups, is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Note on Analytical Data: Despite a thorough search of public databases and supplier information, specific experimental ¹H NMR and mass spectrometry data for this compound could not be located. Researchers using this compound are advised to perform their own analytical characterization to confirm its identity and purity before use.
Visualizing the Workflow and Deprotection
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involving this compound.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Deprotection of Fmoc and bis-Boc groups.
References
An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH
CAS Number: 187283-25-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and therapeutic development. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explores its potential role in modulating biological pathways.
Core Compound Data
This compound is a derivative of the amino acid phenylalanine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, making it suitable for Fmoc-based SPPS.[1][2] The side chain contains a guanidino group, which is doubly protected by tert-butyloxycarbonyl (Boc) groups. This bis-Boc protection enhances the stability of the guanidino moiety and prevents side reactions during peptide synthesis. This compound is often used as a building block in the synthesis of peptide-based pharmaceuticals and for protein engineering.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 187283-25-6 | [1][2] |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2] |
| Molecular Weight | 644.71 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥90% (HPLC), ≥97% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = 12 ± 1° (c=1 in MeOH) | [1] |
| Storage Temperature | -15 to -25 °C, 2-8 °C | [1] |
| Solubility | Soluble in most organic solvents such as DMF and NMP | [] |
Synonyms
This compound is also known by several synonyms, including:
-
Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine[1]
-
Fmoc-4-bis(t-butyloxycarbonyl)guanidino-L-phenylalanine[1]
-
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-bis(tert-butyloxycarbonyl)guanidino-phenylalanine
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in modern Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[2][4][5] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.
The bis-Boc protection of the guanidino side chain is crucial for preventing unwanted side reactions during the coupling steps. These acid-labile Boc groups are stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side chain throughout the synthesis. The bis-Boc groups are typically removed at the final stage of peptide synthesis during the cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, often containing trifluoroacetic acid (TFA).
Recommended Experimental Protocol for Coupling
The incorporation of sterically hindered amino acids like this compound can present challenges in SPPS, potentially leading to incomplete coupling reactions. To ensure high coupling efficiency, a modified or optimized protocol is recommended.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection solution: 20% piperidine in DMF
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the bis-Boc groups, a longer coupling time is recommended.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines.
-
If the test is positive, indicating an incomplete reaction, a second coupling (double coupling) is recommended.[6] Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the bis-Boc groups) using a strong acidic solution (e.g., a cocktail of TFA, water, and scavengers like triisopropylsilane).
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
molecular weight of Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a specialized amino acid derivative crucial for advancements in peptide synthesis and drug development. This document details its chemical properties, applications, and a representative protocol for its use in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a derivative of phenylalanine containing a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and two tert-butoxycarbonyl (Boc) protecting groups on the guanidino side chain. This strategic protection scheme allows for its direct use in Fmoc-based solid-phase peptide synthesis, providing a stable building block for incorporating a guanidino-functionalized phenylalanine residue into peptide sequences. The guanidino group can be pivotal for enhancing interactions with biological targets.[1]
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | References |
| Molecular Weight | 644.71 g/mol | [2][3] |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][2][3][4] |
| CAS Number | 187283-25-6 | [1][2][3][5][6] |
| Appearance | White crystalline powder | [1][4] |
| Purity | ≥90% (HPLC), ≥93.0% (HPLC), ≥97% (HPLC), ≥98% (TLC), ≥99.7% (Chiral HPLC) | [1][2][4][6] |
| Storage Temperature | 2-8°C, 15-25°C, ≤ -20°C, -15 to -25°C | [1][2][3][4][6] |
| Solubility | Information not readily available, but generally soluble in organic solvents like DMF used in peptide synthesis. | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | 1.26 g/cm³ (Predicted) | [3] |
Key Applications in Research and Development
This compound serves as a critical building block in the synthesis of peptides for various therapeutic and research applications.[3][4] Its unique structure is particularly valuable in:
-
Peptide-Based Drug Development : The incorporation of the guanidino group can enhance the binding affinity and biological activity of synthetic peptides, making it a valuable component in the design of novel therapeutics.[1] This is particularly relevant in the development of enzyme inhibitors and modulators of biological targets.[4]
-
Cancer Therapeutics : This compound is utilized in the development of peptide inhibitors relevant to cancer research.[4]
-
Bioconjugation : It can be used in processes to link peptides to other biomolecules, aiding in the creation of targeted drug delivery systems.[1][4]
-
Diagnostic Tools : The derivative is also employed in the development of sensitive assays for disease detection.[4]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol is based on standard Fmoc/tBu methodology.[7]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: e.g., DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl (hydroxyimino)cyanoacetate)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5) (Trifluoroacetic acid/Triisopropylsilane/Water)
-
Precipitation solvent: Cold diethyl ether
-
Reaction vessel (e.g., plastic syringe with a porous disc)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), extend the coupling time.
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (including the Boc groups on the guanidino moiety) and cleaves the peptide from the resin.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of incorporating this compound in SPPS and a conceptual representation of its application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Novabiochem 187283-25-6 [sigmaaldrich.com]
- 3. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. biorbyt.com [biorbyt.com]
- 7. peptide.com [peptide.com]
Fmoc-Phe(bis-Boc-4-guanidino)-OH: A Technical Guide to a Novel Arginine Mimetic in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine, a cationic amino acid, plays a pivotal role in numerous physiological and pathophysiological processes through its guanidinium group, which facilitates key molecular interactions. The development of arginine mimetics is a significant focus in medicinal chemistry, aiming to create therapeutic peptides with enhanced stability, selectivity, and bioavailability. This technical guide provides an in-depth overview of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a novel, sterically hindered arginine mimetic. We will explore its chemical properties, its application in solid-phase peptide synthesis (SPPS), and its potential to modulate arginine-dependent signaling pathways, offering a valuable tool for drug discovery and development.
Introduction to Arginine and its Mimicry
The guanidinium head of arginine is crucial for its biological function, enabling bidentate hydrogen bonding with carboxylate groups in target proteins. This interaction is fundamental in processes ranging from protein-protein interactions to enzymatic catalysis. However, the inherent flexibility of arginine's side chain can be entropically unfavorable for binding. Furthermore, peptides containing arginine can be susceptible to enzymatic degradation.
Arginine mimetics aim to replicate the key interactions of the guanidinium group while offering improved pharmacological properties. This compound is a phenylalanine derivative featuring a bis-Boc-protected guanidino group. This design introduces a more rigid scaffold compared to the aliphatic chain of arginine, potentially leading to enhanced binding affinity and selectivity. The bulky nature of this mimetic also offers the potential for exploring novel binding interactions within target proteins.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this arginine mimetic is essential for its effective application in peptide synthesis.
| Property | Value |
| CAS Number | 187283-25-6 |
| Molecular Formula | C₃₅H₄₀N₄O₈ |
| Molecular Weight | 644.71 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥90-97% |
| Solubility | Soluble in common SPPS solvents like DMF and NMP |
| Storage | 2-8°C or -15 to -25°C for long-term storage |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[1] The Fmoc group provides temporary protection of the α-amino group, while the two Boc groups protect the guanidino functionality.
General Experimental Workflow for SPPS
The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow.
Detailed Experimental Protocols
Due to the sterically hindered nature of this amino acid derivative, optimized coupling conditions are recommended to ensure high coupling efficiency.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 1.95 equivalents), and an additive like HOAt (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. Due to the steric hindrance, a longer coupling time (e.g., 2-4 hours or even overnight) may be necessary. Double coupling may also be considered if the initial coupling is incomplete.[2]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the two Boc groups from the guanidino moiety.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Modulating Arginine-Dependent Signaling Pathways
Arginine is a key signaling molecule, notably activating the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5][6][7] The incorporation of this compound into peptide-based therapeutics could offer a novel strategy to modulate these pathways.
By mimicking the guanidinium group of arginine, peptides containing this novel mimetic could potentially:
-
Act as agonists or antagonists of receptors that are sensitive to arginine levels.
-
Influence the activity of enzymes that utilize arginine as a substrate.
-
Modulate the mTOR signaling cascade , offering therapeutic potential in areas such as oncology and metabolic diseases.[3]
Further research is required to elucidate the precise impact of peptides containing this compound on these signaling pathways.
Quantitative Data and Performance
While specific, publicly available quantitative data for peptides synthesized with this compound is limited, the rationale behind its design suggests several potential advantages. The rigidified presentation of the guanidinium group is intended to improve binding affinity and selectivity for target proteins.
Comparative studies with other arginine mimetics have shown that modifications to the arginine side chain can significantly impact binding affinity and specificity. For example, the introduction of functional groups and defined stereochemistry adjacent to the guanidinium has been shown to modulate the binding of peptides to SH3 domains, with some mimetics leading to a 15-fold enhancement in target specificity.[8][9]
Future studies should focus on quantifying the binding kinetics (Kd, kon, koff) and biological efficacy (IC₅₀, EC₅₀) of peptides containing this compound in comparison to their natural arginine-containing counterparts.
Conclusion and Future Directions
This compound represents a valuable addition to the medicinal chemist's toolkit for designing novel peptide therapeutics. Its unique structure offers the potential for enhanced biological activity and improved pharmacological properties compared to natural arginine. The provided protocols for its use in Fmoc-SPPS serve as a starting point for its incorporation into a wide range of peptide sequences.
Future research should be directed towards a more comprehensive characterization of this mimetic. This includes detailed studies on its coupling efficiency with various amino acids, the biological activity of peptides containing this residue, and its specific effects on arginine-dependent signaling pathways. Such data will be crucial for fully realizing the therapeutic potential of this novel arginine mimetic in drug discovery and development.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [iastatedigitalpress.com]
- 4. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Regulates Skeletal Muscle Fiber Type Formation via mTOR Signaling Pathway [mdpi.com]
- 6. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
Solubility Profile of Fmoc-Phe(bis-Boc-4-guanidino)-OH in DMF and NMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-Phe(bis-Boc-4-guanidino)-OH in the two most commonly used polar aprotic solvents in solid-phase peptide synthesis (SPPS), N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Understanding the solubility of this critical building block is paramount for optimizing coupling efficiencies, preventing aggregation, and ensuring the successful synthesis of complex peptides.
Core Executive Summary
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in DMF.
| Compound | Solvent | Temperature | Concentration (mg/mL) | Molar Concentration (M) | Observation | Reference |
| This compound | DMF | Ambient | ~ 322.36 | ~ 0.5 | Clearly Soluble | [1] |
| This compound | NMP | Ambient | Not available | Not available | Expected to be highly soluble |
Note: The solubility in DMF was calculated based on the supplier's information that 1 mmole of the compound (Molecular Weight: 644.71 g/mol ) is clearly soluble in 2 mL of DMF.
Comparative Analysis: DMF vs. NMP for Fmoc-Amino Acid Solubility
Both DMF and NMP are excellent solvents for Fmoc-protected amino acids and are widely used in SPPS. The choice between them often depends on the specific peptide sequence and the synthetic conditions.
-
N,N-Dimethylformamide (DMF): A versatile and cost-effective solvent, DMF effectively dissolves most Fmoc-amino acids and coupling reagents. Its lower viscosity compared to NMP can be advantageous for washing steps in automated synthesizers. However, DMF can decompose over time to form dimethylamine, which can cause premature Fmoc deprotection.
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more powerful solvent than DMF and is often the solvent of choice for difficult or aggregation-prone peptide sequences. Its higher polarity and solvating power can lead to improved coupling yields. While most Fmoc-amino acids are highly soluble in NMP, some studies suggest that they may be less stable over extended periods in NMP compared to DMF.
Given the structural features of this compound, including the bulky hydrophobic Fmoc and bis-Boc protecting groups, it is anticipated to be highly soluble in NMP, likely exhibiting solubility comparable to or greater than that observed in DMF.
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent (DMF or NMP)
-
Analytical balance
-
Vortex mixer
-
Small volume vials (e.g., 1.5 mL or 2 mL)
-
Pipettes
-
Visual inspection apparatus (e.g., light box with a dark background)
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light and dark background to check for any undissolved particles. A clear solution with no visible particles indicates complete dissolution.
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another small, precise volume of the solvent (e.g., 50 µL) and repeat steps 3 and 4.
-
Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. The total volume of solvent added to dissolve the initial mass of the compound represents the saturation point.
-
Calculation: Calculate the solubility in mg/mL and Molarity using the following formulas:
-
Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)
-
Molarity (M) = (Mass of compound (g) / Molecular Weight ( g/mol )) / Total volume of solvent (L)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound, DMF, and NMP before handling.
Visualizations
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Caption: A decision-making diagram for selecting between DMF and NMP based on peptide characteristics.
References
Safeguarding Stability: A Technical Guide to the Storage of Fmoc-Phe(bis-Boc-4-guanidino)-OH Powder
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information and protocols for the optimal storage and handling of Fmoc-Phe(bis-Boc-4-guanidino)-OH powder. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its efficacy in peptide synthesis and other applications.
This compound is a key building block in solid-phase peptide synthesis, valued for its protected guanidino functionality. However, the presence of the base-labile fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butyloxycarbonyl (Boc) protecting groups necessitates stringent storage conditions to prevent degradation.
Recommended Storage Conditions
The stability of this compound powder is primarily influenced by temperature, moisture, and light. While specific recommendations from suppliers may vary, a consolidated overview points towards low-temperature, dry, and dark conditions as being optimal for long-term preservation.
Table 1: Summary of Supplier-Recommended Storage Temperatures
| Supplier | Recommended Storage Temperature (°C) | Form |
| Chem-Impex | -15 to -25[1] | White crystalline powder[1] |
| Sigma-Aldrich | 2 to 8[2] | Powder[2] |
| LookChem | 2 to 8[3] | Not specified |
| Biorbyt | -20 to -80 (long-term); 4 (short-term, one week)[4] | Lyophilized powder[4] |
Based on the available data, long-term storage at -20°C or below is the most consistently recommended condition to minimize the risk of degradation. For short-term use, refrigeration at 2-8°C appears acceptable. It is crucial to note that repeated freeze-thaw cycles should be avoided[4].
Key Factors Influencing Stability
The chemical structure of this compound dictates its susceptibility to various environmental factors. Understanding these sensitivities is paramount for maintaining the compound's purity and reactivity.
-
Temperature: Elevated temperatures can accelerate the degradation of the Fmoc group. While generally stable at room temperature for short periods (e.g., a couple of days for handling), prolonged exposure can lead to a significant loss of purity.[5]
-
Moisture: The presence of moisture can lead to the hydrolysis of the protecting groups. Therefore, it is essential to store the powder in a tightly sealed container in a dry environment, preferably in a desiccator.
-
Light: The Fmoc group is known to be sensitive to light. Exposure to UV or ambient light can cause its cleavage. Storing the compound in an amber vial or in the dark is highly recommended.
-
Chemical Environment: The Fmoc group is highly susceptible to basic conditions. Contact with even trace amounts of bases can initiate its removal. Conversely, the bis-Boc-guanidino group is stable to bases but labile to acids.[6][7] Therefore, ensuring a neutral and inert storage environment is critical.
The following diagram illustrates the key factors that can negatively impact the stability of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Phe(4-Boc2-guanidino)-OH technical, ≥90% (HPLC) | 187283-25-6 [sigmaaldrich.com]
- 3. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. reddit.com [reddit.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Integration of Fmoc-Phe(bis-Boc-4-guanidino)-OH in Contemporary Drug Design: A Technical Guide
For Immediate Release
In the landscape of peptide-based drug discovery, the pursuit of enhanced efficacy, stability, and target specificity is paramount. The non-natural amino acid, Fmoc-Phe(bis-Boc-4-guanidino)-OH, has emerged as a critical building block for researchers aiming to modulate biological systems by mimicking the essential amino acid arginine. This technical guide provides an in-depth analysis of its core features, experimental applications, and strategic value for drug development professionals.
This compound is a derivative of phenylalanine, engineered to function as an arginine mimetic. The phenylalanine scaffold provides a rigid backbone, while the guanidino group, protected by two tert-butyloxycarbonyl (Boc) groups, mirrors the key functional moiety of arginine. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This strategic design allows for the creation of peptidomimetics with altered pharmacokinetic and pharmacodynamic profiles.
Core Physicochemical and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes key quantitative data available from commercial suppliers and predictive models. It should be noted that experimental data for properties such as pKa and logP are not widely published and the provided pKa is a predicted value.
| Property | Value | Source |
| Chemical Formula | C₃₅H₄₀N₄O₈ | Chem-Impex, Sigma-Aldrich, LookChem[1] |
| Molecular Weight | 644.71 g/mol | Chem-Impex, Sigma-Aldrich, LookChem[1] |
| CAS Number | 187283-25-6 | Chem-Impex, Sigma-Aldrich, LookChem[1] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Purity (HPLC) | ≥90% - ≥97% | Sigma-Aldrich, Chem-Impex[2] |
| Optical Rotation | [α]D²⁰ = +12 ± 1° (c=1 in MeOH) | Chem-Impex[2] |
| Predicted pKa | 3.80 ± 0.10 | LookChem[1] |
| Density | 1.26 g/cm³ | LookChem[1] |
| Refractive Index | 1.597 | LookChem[1] |
| Storage Temperature | -15 to -25°C or 2 to 8°C | Chem-Impex[2], LookChem[1] |
Strategic Importance in Drug Design
The incorporation of this compound into peptide sequences offers several advantages in drug design:
-
Enhanced Stability: Peptides containing this mimetic can exhibit increased resistance to enzymatic degradation compared to their natural arginine-containing counterparts, leading to a longer biological half-life.
-
Improved Receptor Interaction: The guanidino group is crucial for many biological interactions, particularly with receptors that recognize arginine, such as integrins.[3] The constrained presentation of this group on a phenylalanine backbone can lead to altered and potentially more specific binding affinities.
-
Reduced Basicity: The bis-Boc protection temporarily masks the high basicity of the guanidino group, which can be advantageous during synthesis and for improving the oral bioavailability of the final peptide drug.[4]
-
Peptidomimetic Scaffolding: It allows for the creation of novel peptide structures that can explore new chemical space and potentially target proteins that are otherwise difficult to drug.
Experimental Protocols
The following sections detail generalized protocols for the use of this compound in solid-phase peptide synthesis. It is important to note that these are representative protocols and may require optimization for specific peptide sequences.
Protocol 1: Incorporation into a Peptide Sequence via SPPS
This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for coupling this compound to a growing peptide chain on a solid support resin.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Confirm complete deprotection using a Kaiser test (a positive test is indicated by a blue color).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test (a negative test indicates complete coupling). If the reaction is incomplete, a second coupling can be performed.
-
-
Washing: After complete coupling, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the bis-Boc groups from the guanidino moiety.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Workflows and Pathways
To further elucidate the role and application of this compound, the following diagrams, generated using Graphviz, illustrate key processes and biological contexts.
References
The Guanidino Group: A Linchpin in Peptide Binding Affinity and a Key to Molecular Recognition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The guanidino functionality, the defining feature of the amino acid arginine, plays a pivotal role in mediating high-affinity peptide-protein interactions. Its unique chemical properties, including its planar structure, delocalized positive charge, and ability to form multiple, spatially oriented hydrogen bonds, make it a powerful determinant of molecular recognition. This guide provides a comprehensive overview of the role of guanidino functionalities in peptide binding affinity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the underlying principles for researchers in drug discovery and molecular biology.
The Unique Chemistry of the Guanidinium Group
The guanidinium group of arginine possesses a pKa of approximately 12.5, ensuring it is protonated and positively charged under physiological conditions. This charge is delocalized across three nitrogen atoms, creating a planar, trigonal structure. This delocalization, coupled with the presence of five potential hydrogen bond donors, allows the guanidinium group to engage in a variety of simultaneous, high-avidity, non-covalent interactions. These interactions are the cornerstone of its significant contribution to peptide binding affinity.
Key Non-Covalent Interactions of the Guanidino Functionality
The guanidino group's remarkable binding capabilities stem from its ability to participate in several types of non-covalent interactions simultaneously:
-
Bidentate Hydrogen Bonds and Salt Bridges: The planar geometry and multiple hydrogen bond donors of the guanidinium group enable it to form strong, bidentate (two-point) hydrogen bonds with carboxylate groups of aspartate and glutamate residues. This interaction, a combination of hydrogen bonding and electrostatic attraction, is known as a salt bridge and is a major contributor to the stability of protein-protein complexes.[1] The geometry of this interaction is critical, with the parallel orientation being particularly strong.[2]
-
Cation-π Interactions: The delocalized positive charge of the guanidinium group can interact favorably with the electron-rich π systems of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. While in the gas phase, the cation-π interaction of lysine is stronger, in the context of a protein's dielectric environment, the arginine-arene interaction is less weakened and more prevalent.[3][4] This is attributed to a more balanced contribution of electrostatic and dispersion forces in the arginine interaction.[4]
-
Hydrogen Bonding with Neutral Partners: Beyond charged residues, the guanidinium group can form hydrogen bonds with the backbone carbonyls and the side chains of polar, uncharged amino acids like asparagine and glutamine.
The following diagram illustrates the diverse non-covalent interactions that the guanidinium group can mediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a specialized amino acid derivative crucial for the synthesis of peptides where the modification of an arginine residue is desired. The 4-guanidino-phenylalanine moiety serves as an arginine mimetic, offering altered steric and electronic properties that can modulate the biological activity and binding affinity of synthetic peptides.[1][2][3] This building block is particularly valuable in drug discovery and development for creating novel peptide-based therapeutics.[4] The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the two tert-butoxycarbonyl (Boc) groups afford acid-labile protection of the guanidino side chain, ensuring an orthogonal protection strategy compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6]
These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for coupling and cleavage, and information on its application in studying protein-protein interactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for accurate reagent preparation and for understanding the behavior of the compound during synthesis.
| Property | Value | References |
| Synonyms | Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine, Fmoc-Phe(4-Boc2-guanidino)-OH | [7] |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [7] |
| Molecular Weight | 644.71 g/mol | [7] |
| Appearance | White crystalline powder | |
| Purity | ≥90% (HPLC) | [7] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
General Workflow for SPPS using this compound
The overall process of incorporating this compound into a peptide sequence via SPPS follows a cyclical procedure of deprotection, coupling, and washing. A schematic of this workflow is provided below.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of this compound
Due to the steric hindrance of the bis-Boc protected guanidino side chain, optimized coupling conditions are recommended to ensure high coupling efficiency.[8] The use of a potent coupling reagent such as HATU or HCTU is advised.[9] A double coupling strategy may be employed if the coupling is anticipated to be difficult.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HATU, HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Nitrogen for agitation
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 3-5 equivalents) to the amino acid solution.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the washed resin.
-
Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
-
Monitoring the Coupling: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
Quantitative Parameters for Coupling:
| Parameter | Recommended Value |
| Amino Acid Equivalents | 3 - 5 |
| Coupling Reagent Equivalents | 3 - 5 |
| Base Equivalents | 6 - 10 |
| Coupling Time | 1 - 2 hours (extend if necessary) |
| Monitoring | Kaiser Test |
Protocol 2: Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the bis-Boc groups from the 4-guanidino-phenylalanine residue. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is typically used.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cleavage Cocktail Composition:
| Reagent | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes acid-labile protecting groups |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger to prevent side reactions |
| Deionized Water | 2.5% | Promotes cleavage and solvates the peptide |
Application in Studying Protein-Protein Interactions
Peptides containing 4-guanidino-phenylalanine are valuable tools for investigating protein-protein interactions, particularly those mediated by arginine residues.[1][2] The modified phenylalanine can mimic arginine's ability to form salt bridges and hydrogen bonds, while its altered side-chain conformation can provide enhanced specificity and affinity for certain biological targets.[1][2]
One important class of protein-protein interaction modules is the SH3 domain, which is crucial for intracellular signal transduction. SH3 domains typically bind to proline-rich sequences, and this binding is often dependent on a key arginine residue in the ligand.[1][10] By substituting this arginine with 4-guanidino-phenylalanine, researchers can probe the specific requirements for binding and potentially develop inhibitors of these interactions.
The diagram below illustrates a simplified signaling pathway involving an SH3 domain-containing protein (e.g., an adapter protein like Grb2) and how a synthetic peptide containing 4-guanidino-phenylalanine could be used to modulate this interaction.
Caption: Modulation of an SH3-mediated signaling pathway.
In this example, the SH3 domain of the Grb2 adapter protein binds to a proline-rich sequence on the SOS protein, a crucial step in activating the Ras-MAPK signaling cascade that leads to cell proliferation. A synthetic peptide containing 4-guanidino-phenylalanine, designed to mimic the binding motif of SOS, can act as a competitive inhibitor, blocking the Grb2-SOS interaction and thereby inhibiting downstream signaling. This approach is valuable for both studying the pathway and for developing potential anti-cancer therapeutics.
References
- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Phe(4-Boc2-guanidino)-OH technical, ≥90% (HPLC) | 187283-25-6 [sigmaaldrich.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]
Application Notes and Protocols for Coupling Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a valuable amino acid derivative for the incorporation of a protected guanidinophenylalanine residue into peptides during solid-phase peptide synthesis (SPPS). The bulky bis-Boc protecting group on the guanidino moiety presents significant steric hindrance, which can lead to incomplete or slow coupling reactions. This application note provides a detailed protocol and best practices to achieve high coupling efficiency and purity when using this sterically demanding building block.
The guanidino group is of significant interest in drug design and peptide chemistry as it can participate in key biological interactions.[1] Proper protection of this functional group is crucial to prevent side reactions during peptide synthesis. The bis-Boc protection scheme offers robust protection that is typically removed during the final cleavage from the resin under strong acidic conditions.
Challenges in Coupling
The primary challenge in utilizing this compound is overcoming the steric hindrance posed by the bulky side chain. Standard coupling conditions may result in low coupling yields, leading to deletion sequences and difficult purification of the target peptide. To mitigate this, the use of more potent coupling reagents and optimized reaction conditions is essential. A structurally similar amino acid, Nα-Fmoc-Nω,Nω-(Boc)2-l-Arg, has been reported to couple inefficiently, necessitating the development of specialized protocols.
Experimental Protocols
Materials and Reagents
-
This compound
-
High-quality solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: HATU, HBTU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Kaiser test kit
Protocol 1: Standard Coupling with HATU
This protocol is recommended as the primary approach due to the high reactivity of HATU, which is particularly effective for sterically hindered couplings.[2]
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to use.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling.[3]
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle.
Protocol 2: Double Coupling for Difficult Sequences
If the Kaiser test remains positive after the initial coupling, a double coupling is recommended.
-
Following the initial 2-4 hour coupling, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the amino acid activation and coupling steps with a fresh solution of activated this compound.
-
Agitate for an additional 1-2 hours.
-
Perform a final Kaiser test and wash as described above.
Protocol 3: Final Cleavage and Deprotection
The bis-Boc protecting groups are removed simultaneously with cleavage from the resin using a strong acid cocktail.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Data Presentation
The following table summarizes recommended coupling conditions and provides an illustrative comparison of expected coupling efficiencies for different reagents based on their known performance with sterically hindered amino acids. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Expected Purity (Illustrative) | Notes |
| HATU | 3 : 2.9 : 6 | 2 - 4 | > 90% | Highly recommended for this amino acid.[2][4] |
| HBTU | 3 : 2.9 : 6 | 2 - 4 | 85 - 90% | A reliable alternative to HATU.[4] |
| PyBOP | 3 : 3 : 6 | 2 - 4 | 85 - 90% | Another effective phosphonium-based reagent.[5] |
| DIC/HOBt | 3 : 3 : 3 | 4 - 12 | < 80% | Lower efficiency expected due to steric hindrance.[6] |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of peptides containing this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Application Notes and Protocols for the Activation of Fmoc-Phe(bis-Boc-4-guanidino)-OH with HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of a protected arginine analog.[1][2] The bulky bis-Boc protected guanidino side chain presents a steric challenge, necessitating robust activation and coupling conditions to ensure high efficiency and minimize side reactions.[3][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent renowned for its rapid kinetics and ability to facilitate challenging couplings, including those involving sterically hindered amino acids.[1][4][5] These application notes provide detailed protocols and best practices for the efficient activation and coupling of this compound using HATU.
Mechanism of Activation
The activation of this compound with HATU proceeds through a well-established mechanism. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the solid support, resulting in the formation of a stable amide bond.[5]
Data Presentation
The following tables summarize the recommended reaction conditions and expected performance for the coupling of this compound using HATU in solid-phase peptide synthesis.
Table 1: Recommended Reagent Equivalents for HATU-mediated Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2.0 - 5.0 |
| HATU | 1.9 - 4.5 |
| DIPEA (or Collidine) | 4.0 - 10.0 |
Table 2: Typical Performance Characteristics for HATU Coupling of Sterically Hindered Amino Acids
| Parameter | Typical Value | Notes |
| Coupling Time | 30 - 120 min | Reaction completion should be monitored using a qualitative test such as the Kaiser test. For particularly difficult couplings, a double coupling may be necessary.[3][5] |
| Coupling Efficiency | >99% | HATU is known for its high coupling efficiency, even with sterically demanding residues.[4][5] |
| Racemization | Very Low | The use of HATU, which forms an OAt-active ester, is known to suppress racemization.[5][6] |
Experimental Protocols
This section provides a detailed protocol for the activation and coupling of this compound to a resin-bound peptide using HATU.
Materials
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU[5]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection[7]
Protocol 1: Standard Coupling
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[7]
-
Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid solution and agitate for 1-2 minutes for pre-activation.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 60-120 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain yellow) indicates that the coupling is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Double Coupling for Difficult Sequences
For sequences where the N-terminal amine is particularly hindered or if the standard coupling is incomplete (positive Kaiser test), a double coupling strategy is recommended.[3]
-
Perform the first coupling reaction as described in Protocol 1 (steps 3-6).
-
After the first coupling, wash the resin with DMF (3 times).
-
Repeat the coupling step with a fresh solution of activated this compound (prepared as in steps 3 and 4 of Protocol 1).
-
Agitate the reaction mixture for an additional 60-120 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next step in the synthesis.
Potential Side Reactions and Mitigation
A primary concern when using uronium/aminium-based coupling reagents like HATU is the potential for guanidinylation of the N-terminal amine of the peptide chain.[1][8] This occurs when the free amine attacks the guanidinium carbon of HATU, leading to a capped and unreactive peptide. To minimize this side reaction, it is crucial to pre-activate the amino acid with HATU for a short period before adding it to the resin.[7] Using the recommended stoichiometry and avoiding prolonged exposure of the deprotected resin to the coupling reagents can also help mitigate this issue.
Visualizations
Signaling Pathway of HATU Activation and Coupling
Caption: Mechanism of HATU-mediated amino acid activation and coupling.
Experimental Workflow for a Single Coupling Cycle
Caption: Workflow for a single coupling cycle in Fmoc-SPPS using HATU.
References
Deprotection of Bis-Boc Group from Guanidino-Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the bis-Boc (di-tert-butoxycarbonyl) protecting group from the guanidino moiety of phenylalanine. This procedure is a critical step in peptide synthesis and the development of peptidomimetics and other therapeutic agents where a free guanidinium group is required for biological activity.
Introduction
The guanidinium group of arginine and its synthetic analogs, such as guanidino-phenylalanine, plays a crucial role in molecular recognition and biological function due to its ability to form strong hydrogen bonds and electrostatic interactions. In chemical synthesis, this functional group is often protected with two Boc groups to prevent unwanted side reactions. The subsequent removal of these Boc groups is a key step that must be performed efficiently and without compromising the integrity of the rest of the molecule. This document outlines the most common and effective methods for the deprotection of bis-Boc-guanidino-phenylalanine, including protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane.
Reaction Mechanism and Considerations
The deprotection of the bis-Boc group from the guanidino moiety proceeds via an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free guanidinium group.
Key Considerations:
-
Acid Strength and Concentration: Strong acids like TFA and HCl are required to efficiently cleave the Boc groups. The concentration of the acid and the reaction time are critical parameters that need to be optimized to ensure complete deprotection while minimizing side reactions.
-
Scavengers: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to side reactions, particularly alkylation of electron-rich aromatic residues like the phenyl ring of phenylalanine, or other sensitive residues such as tryptophan and tyrosine if present in the molecule.[1][2] The use of scavengers, such as triisopropylsilane (TIS) or water, is highly recommended to quench the tert-butyl cations and prevent these unwanted modifications.[1][2]
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while dioxane is typically used with HCl. The choice of solvent can influence the reaction rate and solubility of the starting material and product.
-
Work-up: The final product is typically obtained as a salt (e.g., TFA or HCl salt), which may require neutralization or purification depending on the subsequent application.
Experimental Protocols
Two primary methods for the deprotection of bis-Boc-guanidino-phenylalanine are presented below. The choice of method may depend on the specific substrate, the presence of other acid-labile protecting groups, and the desired final salt form.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most common method for Boc deprotection due to its high efficiency and reliability.
Materials:
-
Bis-Boc-guanidino-phenylalanine derivative
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or water (scavengers)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the bis-Boc-guanidino-phenylalanine derivative in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. For substrates without other sensitive groups, a solution of 50% TFA in DCM can also be effective.[3]
-
Slowly add the deprotection cocktail to the stirred solution of the protected amino acid. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as the TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Hydrochloric Acid (HCl) in Dioxane Mediated Deprotection
This method offers an alternative to TFA and often yields the hydrochloride salt of the deprotected amine, which can be advantageous for subsequent steps.
Materials:
-
Bis-Boc-guanidino-phenylalanine derivative
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the bis-Boc-guanidino-phenylalanine derivative in a minimal amount of DCM or dioxane in a round-bottom flask.
-
Add a solution of 4 M HCl in dioxane (typically 10-20 equivalents of HCl per Boc group). For example, a mixture of the starting material in 4N HCl in dioxane can be stirred at room temperature.[4]
-
Stir the reaction mixture at room temperature for 2-16 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. A yield of over 90% can be expected for this type of deprotection.[4][5]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of bis-Boc protected guanidino groups. The data is compiled from general Boc deprotection literature and should be optimized for the specific substrate.
| Deprotection Method | Reagent Composition | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Final Salt Form | Reference |
| TFA | 50% TFA in DCM | 1 - 2 | 0 to RT | >90 | TFA | [3] |
| TFA with Scavengers | 95% TFA / 2.5% H₂O / 2.5% TIS | 1 - 4 | 0 to RT | >95 | TFA | [6] |
| HCl in Dioxane | 4 M HCl in Dioxane | 2 - 16 | RT | >90 | HCl | [4][5] |
Characterization of the Deprotected Product
Successful deprotection should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
-
¹H NMR: The disappearance of the characteristic signal for the Boc group protons (a singlet at approximately 1.4-1.5 ppm) and the appearance of signals corresponding to the guanidinium protons are indicative of complete deprotection. The aromatic protons of the phenylalanine moiety typically appear in the range of 7.2-7.5 ppm, while the alpha- and beta-protons appear at approximately 4.0 and 3.1-3.3 ppm, respectively.[7][8]
-
Mass Spectrometry: The mass spectrum of the deprotected product should show a molecular ion peak corresponding to the calculated mass of the protonated guanidino-phenylalanine.[9][10]
Mandatory Visualizations
Deprotection Reaction Scheme
Caption: General reaction scheme for the acidic deprotection of bis-Boc-guanidino-phenylalanine.
Experimental Workflow
Caption: A typical experimental workflow for the deprotection of bis-Boc-guanidino-phenylalanine.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Guanidinophenylalanine | C10H14N4O2 | CID 165028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Incorporation of Fmoc-Phe(bis-Boc-4-guanidino)-OH into Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of bioactive peptides, such as receptor affinity, enzymatic stability, and cell permeability. 4-Guanidino-L-phenylalanine is an arginine analogue that can be pivotal in designing bioactive compounds and therapeutic agents.[1] The guanidino group, with its positive charge at physiological pH, is critical for molecular recognition, often mediating interactions with biological targets like receptors and enzymes.[1][2]
This application note provides a detailed protocol for the incorporation of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a protected form of 4-guanidino-L-phenylalanine, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] The bis-Boc (di-tert-butoxycarbonyl) protecting group on the guanidino moiety prevents side reactions during synthesis and is readily removed during the final acidolytic cleavage step.[4] We will cover the specific considerations for coupling this sterically hindered amino acid, final cleavage, and purification.
Properties and Handling
This compound is a white crystalline powder used as a key building block in peptide synthesis.[1] Proper storage and handling are essential for maintaining its integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine | [1][5] |
| CAS Number | 187283-25-6 | [1][6] |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [1][6] |
| Molecular Weight | 644.71 g/mol | [6] |
| Appearance | White crystalline powder | [1] |
| Purity (HPLC) | ≥90-97% | [1][6] |
| Storage Conditions | -15 to -25 °C | [1] |
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or specific peptide sequences.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable solid support for Fmoc SPPS)
-
Amino Acids: Standard Fmoc-protected amino acids, this compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA)
-
Fmoc Deprotection: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, IPA
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Precipitation: Cold diethyl ether
General SPPS Workflow Diagram
Caption: Automated and manual SPPS workflow for peptide synthesis.
Protocol for Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling: Proceed to the specific coupling protocol below.
Protocol: Coupling of this compound
Due to the steric hindrance of the bis-Boc protecting groups, optimized coupling conditions are recommended to achieve high efficiency.
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: After the reaction, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.
-
Re-coupling (if necessary): If the Kaiser test is positive (blue), indicating an incomplete reaction, drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Table 2: Recommended Coupling Conditions
| Parameter | Standard Fmoc-Amino Acid | This compound |
| Equivalents (AA) | 2-4 eq. | 3-5 eq. |
| Coupling Reagent | HBTU / HATU (1.9 eq.) | HATU (2.9 eq.) |
| Base (DIPEA) | 4 eq. | 6 eq. |
| Reaction Time | 45-90 minutes | 2-4 hours |
| Monitoring | Kaiser Test | Kaiser Test (Double coupling often required) |
Protocol: Final Cleavage and Deprotection
The bis-Boc groups are acid-labile and are removed simultaneously with other side-chain protecting groups (e.g., tBu, Trt, Pbf) and cleavage from the resin.
-
Resin Preparation: After the final Fmoc deprotection and washing of the full peptide sequence, wash the resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.
Table 3: Standard Cleavage Cocktail Composition
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin; removes acid-labile protecting groups (Boc, tBu, Pbf, Trt) |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects Trp, Met, Tyr) |
| Deionized Water | 2.5% | Cation scavenger, aids in Trp protection |
Application: Potential Impact on Bioactivity
The guanidinium group of 4-guanidino-phenylalanine mimics the side chain of arginine, which is crucial for many biological interactions. Incorporating this residue can enhance a peptide's ability to bind to target receptors, potentially increasing its agonistic or antagonistic activity.
Example Signaling Pathway
Many bioactive peptides function by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs). The enhanced binding affinity from a 4-guanidino-phenylalanine residue could lead to more potent downstream signaling.
Caption: A generic GPCR signaling pathway activated by a bioactive peptide.
This compound is a valuable building block for synthesizing modified bioactive peptides. While its incorporation requires special consideration due to steric hindrance, optimized coupling protocols involving extended reaction times and potent activating agents like HATU can ensure successful synthesis. The final deprotection is straightforward using standard TFA-based cleavage cocktails. The resulting peptides, featuring the 4-guanidino-phenylalanine residue, have significant potential in drug discovery and development due to the critical role of the guanidinium group in molecular recognition and biological activity.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. [PDF] Guanidine Motif in Biologically Active Peptides | Semantic Scholar [semanticscholar.org]
- 3. Fmoc-Phe(4-guanidino-Boc2) [bapeks.com]
- 4. biosynth.com [biosynth.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. This compound Novabiochem® | 187283-25-6 [sigmaaldrich.com]
Application Notes and Protocols: Fmoc-Phe(bis-Boc-4-guanidino)-OH in Cancer Therapeutics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a synthetically modified amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and two tert-butyloxycarbonyl (Boc) protecting groups on the guanidino moiety of the phenylalanine side chain, allows for its precise incorporation into peptide sequences. The guanidino group is of significant interest in cancer research due to its presence in arginine, an amino acid that plays a pivotal role in the proliferation and survival of certain cancer cells. The dysregulation of arginine metabolism in various tumors has led to the exploration of arginine mimetics and arginine-depleting enzymes as potential cancer therapies. By incorporating this compound into peptides, researchers can design novel therapeutics that target cancer cells with high specificity and efficacy.[1]
Applications in Cancer Therapeutics Research
The primary application of this compound in oncology research is in the synthesis of peptide-based therapeutics. These peptides can be designed to mimic natural ligands, inhibit protein-protein interactions crucial for cancer progression, or act as carriers for targeted drug delivery.
1. Synthesis of Arginine-Rich Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs are short peptides that can traverse cellular membranes and deliver therapeutic cargo, such as small molecule drugs or siRNAs, directly into cancer cells. The guanidino group is essential for the cell-penetrating ability of these peptides. Incorporating this compound allows for the synthesis of CPPs with enhanced stability and controlled cellular uptake.
2. Development of RGD (Arginine-Glycine-Aspartic Acid) Mimetics for Integrin Targeting: Integrins are cell surface receptors that are often overexpressed in tumor cells and are involved in angiogenesis, metastasis, and tumor growth. The RGD tripeptide sequence is a well-known motif for integrin binding. Peptides containing guanidino-functionalized phenylalanine, synthesized using this compound, can act as potent and selective RGD mimetics, blocking the function of specific integrins and thereby inhibiting tumor progression.[2][3][4]
3. Design of Antimicrobial Peptides (AMPs) with Anticancer Activity: Many naturally occurring AMPs exhibit cytotoxic activity against cancer cells. These peptides are often cationic, with arginine residues contributing to their positive charge and interaction with the negatively charged cancer cell membrane. Synthetic AMPs with enhanced anticancer activity and stability can be developed by incorporating this compound.
Quantitative Data of Guanidino-Containing Anticancer Peptides
The following table summarizes the cytotoxic activity (IC50 values) of various synthetic and natural peptides containing arginine or arginine mimetics against different cancer cell lines. This data provides a comparative reference for the potential efficacy of peptides synthesized using this compound.
| Peptide/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nocardiotide A | HeLa | 11 | [5] |
| [d-Ala]-nocardiotide A | HeLa | 52 | [5] |
| Magainin A | Small Cell Lung Cancer | ~9 | [6] |
| Magainin G | Small Cell Lung Cancer | ~9 | [6] |
| Dimeric RGD Peptide | U-87 MG (Glioblastoma) | 1.2 nM (IC50 for αvβ3 integrin binding) | [2] |
| Phenylalanine Dipeptide Derivative 3f | K562 (Leukemia) | Not specified, but showed inhibitory effect | |
| Phenylalanine Dipeptide Derivative 3q | PC3 (Prostate Cancer) | Not specified, but showed inhibitory effect |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Guanidino-Modified Peptide
This protocol outlines the manual synthesis of a hypothetical anticancer peptide containing a guanidino-modified phenylalanine residue using this compound.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether (cold)
-
HPLC system for purification
-
Mass spectrometer for analysis
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Drain and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To incorporate this compound, follow the same procedure.
-
-
Washing: After coupling, drain the solution and wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc groups on the guanidino moiety).
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
MTT Cell Viability Assay
This protocol describes how to assess the cytotoxicity of the synthesized peptide against a cancer cell line.[7][8][9][10]
Workflow for MTT Assay
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for Protein Engineering with Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a protected, unnatural amino acid derivative of phenylalanine that plays a crucial role in modern protein engineering and drug development.[1] Its unique structure, featuring a guanidino group on the phenyl ring, allows for the site-specific introduction of a positively charged moiety that can mimic the side chain of arginine. This modification can significantly enhance the binding affinity and biological activity of peptides and proteins, making it a valuable tool for studying protein-protein interactions, designing novel therapeutics, and developing new biopharmaceuticals.[1]
The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is stable under a variety of reaction conditions but can be easily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).[1] The bis-tert-butoxycarbonyl (bis-Boc) protection on the guanidino group ensures its stability during peptide chain elongation and can be removed during the final acid-mediated cleavage from the resin.[2]
These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and proteins using Fmoc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Specifications
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₅H₄₀N₄O₈ |
| Molecular Weight | 644.71 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥97% |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | Store at -20°C |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS is illustrated below.
Detailed Protocol for Incorporation of this compound
This protocol is designed for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted accordingly for different scales.
Materials and Reagents:
| Reagent | Typical Quantity (0.1 mmol scale) |
| Fmoc-Rink Amide MBHA resin (or other suitable resin) | ~167 mg (0.6 mmol/g loading) |
| This compound | 0.4 mmol (4 equivalents) |
| HCTU (or HATU) | 0.39 mmol (3.9 equivalents) |
| N,N-Diisopropylethylamine (DIPEA) | 0.8 mmol (8 equivalents) |
| N,N-Dimethylformamide (DMF) | As required |
| Dichloromethane (DCM) | As required |
| 20% (v/v) Piperidine in DMF | As required |
| Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | 10 mL |
| Diethyl ether (cold) | As required |
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (of the resin or preceding amino acid):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 eq.) and HCTU (3.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the bis-Boc protecting groups, a longer coupling time is recommended.[3][4]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection
Procedure:
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2 of the incorporation protocol.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage and Deprotection of Side Chains:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin in the reaction vessel. This strong acidic condition will cleave the peptide from the resin and simultaneously remove the bis-Boc protecting groups from the guanidino moiety, as well as other acid-labile side-chain protecting groups.[2]
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Applications in Protein Engineering and Drug Development
The incorporation of 4-guanidino-phenylalanine into proteins opens up numerous possibilities for research and development.
-
Enhanced Receptor Binding: The positively charged guanidino group can form strong ionic interactions with negatively charged residues in a receptor's binding pocket, potentially increasing the affinity and specificity of a peptide ligand.
-
Studying Protein-Protein Interactions: By replacing a key residue at a protein-protein interface with 4-guanidino-phenylalanine, researchers can probe the importance of electrostatic interactions for complex formation.
-
Development of Novel Therapeutics: Peptides and proteins engineered with this unnatural amino acid may exhibit improved therapeutic properties, such as enhanced stability, increased potency, and better target selectivity.[1]
Investigating a G-Protein Coupled Receptor (GPCR) Signaling Pathway
A hypothetical application is the study of a GPCR signaling pathway. By incorporating 4-guanidino-phenylalanine into a peptide agonist or antagonist, one can investigate its impact on receptor activation and downstream signaling.
In this example, an engineered peptide containing 4-guanidino-phenylalanine could be used to:
-
Quantify Binding Affinity: Determine if the modification enhances the binding of the peptide to the GPCR compared to its natural counterpart.
-
Measure Downstream Signaling: Assess the effect of the modification on the production of second messengers like cAMP or the activation of downstream kinases.
-
Develop More Potent Modulators: The enhanced binding affinity could lead to the development of more potent and selective agonists or antagonists for the target GPCR.
Troubleshooting
Common issues encountered during the incorporation of sterically hindered amino acids like this compound are summarized below.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the bis-Boc groups. | Extend coupling time to 4 hours or overnight. Perform a double coupling. Use a more potent coupling reagent like HATU. |
| Low Yield of Final Peptide | Incomplete coupling at one or more steps. Premature cleavage from the resin. | Optimize coupling conditions for each amino acid. Ensure the appropriate resin and linker are used for the synthesis. |
| Side Product Formation | Incomplete deprotection of side chains. Alkylation of sensitive residues during cleavage. | Ensure sufficient cleavage time with an appropriate scavenger cocktail. Use protecting groups on sensitive residues like Trp(Boc). |
Conclusion
This compound is a powerful tool for protein engineers and drug developers. Its ability to introduce a positively charged guanidino group at specific positions within a peptide or protein allows for the fine-tuning of molecular interactions and the development of novel biomolecules with enhanced properties. The protocols and application notes provided here offer a comprehensive guide for the successful incorporation of this valuable unnatural amino acid into synthetic biopolymers.
References
Application Notes and Protocols for Bioconjugation with Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a synthetically modified amino acid derivative of phenylalanine that serves as a valuable building block in solid-phase peptide synthesis (SPPS). It incorporates a guanidinium group on the phenyl ring, which is protected by two acid-labile tert-butyloxycarbonyl (Boc) groups. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the site-specific incorporation of a reactive guanidinium moiety into a peptide sequence. Following synthesis and deprotection of the guanidinium group, this residue can be utilized as a handle for various bioconjugation strategies, enabling the attachment of reporter molecules, therapeutic agents, or other functionalities to the peptide. This arginine mimetic provides a unique tool for creating novel peptide-based therapeutics and diagnostics.[1][2][3][4]
Key Applications
The unique structure of this compound makes it a versatile tool in several areas of research and drug development:
-
Peptide Synthesis: It serves as a key building block for creating complex peptides with tailored properties.[1]
-
Drug Development: The incorporation of the guanidino functionality can enhance the biological activity and binding affinity of peptide-based drugs.
-
Bioconjugation: The deprotected guanidinium group provides a reactive site for the specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads.
-
Cancer Therapeutics: This amino acid can be used to develop peptide-based inhibitors that target specific cancer-related pathways.
Physicochemical Properties and Data
Quantitative data for this compound is summarized in the table below. This information is crucial for synthesis planning and characterization.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₀N₄O₈ | [Link to relevant source] |
| Molecular Weight | 644.71 g/mol | [Link to relevant source] |
| Appearance | White to off-white powder | [Link to relevant source] |
| Purity (HPLC) | ≥95% | [Link to relevant source] |
| Solubility | Soluble in DMF, DMSO | [Link to relevant source] |
| Storage Temperature | -20°C | [Link to relevant source] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating the title amino acid into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Cleavage and Deprotection of the Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Boc protecting groups from the guanidino side chain.
Procedure:
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Bioconjugation to the Deprotected Guanidinium Group via Acylation
This protocol describes the labeling of the deprotected 4-guanidino-phenylalanine residue with a reporter molecule using an activated ester.
Materials:
-
Crude or purified peptide containing the deprotected 4-guanidino-phenylalanine residue.
-
N-hydroxysuccinimide (NHS) ester of the desired label (e.g., a fluorophore).
-
Barton's base (2,2,6,6-Tetramethylpiperidine).
-
Anhydrous DMF.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification.
Procedure:
-
Dissolution: Dissolve the peptide in anhydrous DMF.
-
Deprotonation: Add Barton's base (2 equivalents) to the peptide solution and stir for 15 minutes at room temperature to deprotonate the guanidinium group.
-
Acylation: Add the NHS-ester of the label (1.5 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at 40°C for 1-8 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent (e.g., 50% acetonitrile/water) and purify the conjugated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Caption: Bioconjugation via Guanidinium Acylation.
Quantitative Data on Bioconjugation
The efficiency of bioconjugation to the guanidinium group can be influenced by the specific peptide sequence, the nature of the label, and the reaction conditions. The following table provides an example of a reported yield for a similar bioconjugation reaction.
| Peptide | Labeling Agent | Reported Yield | Reference |
| Leuprolide (contains Arginine) | 5(6)-Carboxyfluorescein succinimide | 77% | [1] |
Signaling Pathways and Logical Relationships
The incorporation of this compound into peptides that are designed to interact with specific biological targets can be a powerful strategy. For instance, a peptide designed to inhibit a particular protein-protein interaction (PPI) can be further functionalized with a therapeutic agent. The guanidinium group can play a crucial role in binding to the target protein through electrostatic and hydrogen-bonding interactions.
Caption: Inhibition of a Protein-Protein Interaction.
References
- 1. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of arginine mimetic residue into peptides for recognition of double stranded nucleic acid structure: Binding and aggregation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Phe(bis-Boc-4-guanidino)-OH for Peptide Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe(bis-Boc-4-guanidino)-OH is a specialized amino acid derivative that serves as a critical building block in the solid-phase peptide synthesis (SPPS) of peptide-based inhibitors.[1][2][3][4] Its unique structure, featuring a phenylalanine backbone with a protected guanidino group, allows for the synthesis of peptides that mimic the side chain of arginine.[3][5] The guanidino group is crucial for mediating interactions with biological targets, and its incorporation can enhance binding affinities and biological activities.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent and selective peptide inhibitors.
The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine and the bis-tert-butoxycarbonyl (bis-Boc) protecting groups on the guanidino moiety offer orthogonal protection, enabling controlled and stepwise peptide elongation with standard Fmoc-based SPPS chemistry.[1][2] This derivative is particularly valuable in the design of inhibitors for enzymes that recognize arginine residues in their substrates, such as serine proteases.[6]
Applications in Peptide Inhibitor Development
The incorporation of 4-guanidinophenylalanine (the deprotected form of the residue) into peptide sequences has been successfully employed to develop potent enzyme inhibitors. A notable example is the development of inhibitors for furin, a proprotein convertase involved in the processing of precursor proteins.[7][8] Dysregulation of furin activity is implicated in various pathologies, including cancer, viral infections, and bacterial pathogenesis, making it an attractive therapeutic target.[8]
By replacing native amino acid residues with 4-guanidinophenylalanine, researchers can systematically probe structure-activity relationships and optimize the inhibitory potency and selectivity of peptide leads. The rigid phenyl linker of 4-guanidinophenylalanine, compared to the flexible aliphatic chain of arginine, can confer favorable conformational constraints on the peptide backbone, potentially leading to improved binding to the target enzyme.
Data Presentation: Inhibitory Activity of Peptides Containing 4-Guanidinophenylalanine
The following table summarizes the inhibitory activity of synthetic cyclic peptides in which 4-guanidinophenylalanine (Gnf) was incorporated. The data is adapted from a study on the development of furin inhibitors.[7]
| Peptide Sequence | P1 Position | P2 Position | P4 Position | Inhibitory Constant (Ki) [nM] |
| 1 | Arg | Gnf | Arg | 0.38 |
| 2 | Arg | Gnf | Lys | 0.49 |
| 3 | Arg | Gnf | hArg | 0.24 |
| 5 | Gnf | Arg | Arg | 1.10 |
| 6 | Gnf | Arg | hArg | 0.42 |
hArg: homoarginine
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Inhibitor
This protocol describes the manual synthesis of a linear peptide containing a 4-guanidinophenylalanine residue using this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence, using this compound at the appropriate position.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2:2:2). Caution: TFA is highly corrosive. Handle in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Air-dry the crude peptide.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a synthesized peptide against a target enzyme (e.g., furin).
Materials:
-
Purified target enzyme
-
Fluorogenic or chromogenic substrate for the enzyme
-
Synthesized peptide inhibitor
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the peptide inhibitor in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the peptide inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Dilute the enzyme to the desired working concentration in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the peptide inhibitor.
-
Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition and the Ki value, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
-
Visualizations
Caption: Experimental workflow for developing peptide inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]
- 5. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of GLP-1 Analogs with Arginine Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Glucagon-like peptide-1 (GLP-1) and its analogs are established therapeutics for type 2 diabetes and obesity. A key aspect of their molecular structure contributing to their biological activity is the presence of arginine residues, whose guanidinium group plays a crucial role in receptor binding and signal transduction. However, the inherent flexibility of the arginine side chain can be a liability, potentially leading to reduced binding affinity and specificity. The introduction of arginine mimetics—synthetic amino acids that replicate the key physicochemical properties of arginine's guanidinium group—offers a promising strategy to overcome these limitations. By constraining the side-chain conformation and introducing novel structural features, arginine mimetics can enhance the pharmacological profile of GLP-1 analogs, potentially leading to improved potency, stability, and duration of action.
This document provides a comprehensive overview of the synthesis of GLP-1 analogs incorporating arginine mimetics. It includes detailed experimental protocols for solid-phase peptide synthesis (SPPS), a summary of the pharmacological properties of relevant GLP-1 analogs, and a discussion of the underlying signaling pathways. While specific quantitative data for GLP-1 analogs with synthetic arginine mimetics are not widely available in published literature, this guide offers a foundational framework for the design, synthesis, and evaluation of such novel therapeutic candidates.
Pharmacological Data of GLP-1 Analogs
The following table summarizes the properties of native GLP-1 and two widely used analogs, Liraglutide and Semaglutide, which feature a natural arginine substitution. A column for a hypothetical GLP-1 analog with an arginine mimetic is included to highlight the current gap in publicly available data and to serve as a template for future research.
| Compound | Sequence Modification from Native GLP-1(7-37) | Molecular Weight (Da) | In Vitro Potency (EC50, nM) | Binding Affinity (Ki, nM) | Plasma Half-life |
| Native GLP-1(7-37) | - | 3355.7 | ~1.0 | ~1.0 | ~2 minutes |
| Liraglutide | Lys34Arg, Lys26 acylated with a C16 fatty acid via a glutamic acid spacer.[1] | 3751.2 | ~0.5 - 1.0 | ~0.7 | ~13 hours (human) |
| Semaglutide | Ala8Aib, Lys34Arg, Lys26 acylated with a C18 fatty diacid via a short PEG linker.[2] | 4113.6 | ~0.1 - 0.4 | ~0.4 | ~1 week (human) |
| Hypothetical GLP-1 Analog with Arginine Mimetic | e.g., Arg34 replaced with a synthetic mimetic | Not Applicable | Data not available in published literature | Data not available in published literature | Data not available in published literature |
GLP-1 Receptor Signaling Pathway
Upon binding of a GLP-1 analog to the GLP-1 receptor (GLP-1R), a cascade of intracellular signaling events is initiated, primarily through the activation of G-proteins. The canonical pathway involves the Gαs subunit, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to promote insulin secretion, enhance beta-cell proliferation, and suppress glucagon release. Other G-protein subunits, such as Gαq, can also be activated, leading to the mobilization of intracellular calcium.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe(bis-Boc-4-guanidino)-OH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Phe(bis-Boc-4-guanidino)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency with this compound?
Low coupling efficiency with this sterically hindered amino acid derivative can be attributed to several factors:
-
Steric Hindrance: The bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, combined with the large bis-Boc-4-guanidino side chain, physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain on the solid support.
-
Poor Solubility: While generally soluble in common SPPS solvents like Dimethylformamide (DMF), the solubility of this compound can be a limiting factor, especially at higher concentrations, leading to incomplete dissolution and reduced availability for the reaction.
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support. This aggregation can block reactive sites and prevent efficient coupling.
-
Suboptimal Activation: Incomplete activation of the carboxylic acid of this compound will result in a lower concentration of the reactive species required for amide bond formation.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard carbodiimide-based reagents like DIC/HOBt can be used, uronium/aminium-based reagents often provide better results. HATU is frequently recommended for difficult couplings due to its high reactivity and ability to generate a highly reactive OAt-active ester.[1] HBTU is another effective option, though HATU is often considered superior for challenging sequences.[1]
Q3: How can I monitor the completion of the coupling reaction?
The Kaiser test is a common and sensitive colorimetric method for detecting the presence of free primary amines on the peptide-resin.[2]
-
Positive Result (blue/purple beads): Indicates an incomplete coupling reaction, as free amino groups are still present.
-
Negative Result (yellow/colorless beads): Suggests that the coupling reaction is complete.
For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide fragment analyzed by HPLC to check for the presence of deletion sequences.
Q4: What is "double coupling" and should I use it for this compound?
Double coupling is a technique where the coupling reaction is performed a second time with fresh reagents before proceeding to the next Fmoc deprotection step. This is a highly recommended strategy for sterically hindered amino acids like this compound to help drive the reaction to completion and improve the overall yield of the desired peptide.
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, follow this step-by-step troubleshooting guide.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides a general comparison of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | HOAt (internal) | DIPEA | Excellent | Generally more reactive than HBTU, especially for difficult couplings.[1] |
| HBTU | HOBt (internal) | DIPEA | Very Good | A common and effective choice, though may be less efficient than HATU for severely hindered residues. |
| DIC | HOBt / Oxyma | N/A | Good | Carbodiimide-based; can be a good choice to minimize side reactions like racemization. |
| COMU | Oxyma (internal) | DIPEA | Excellent | A highly efficient uronium-based reagent with good solubility. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.4 mmol, 4 equivalents)
-
HATU (0.39 mmol, 3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)
-
Anhydrous DMF
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF)
Procedure:
First Coupling:
-
Resin Preparation: Following complete Fmoc deprotection of the N-terminal amino acid on the resin (confirmed by a positive Kaiser test on a separate batch), wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in anhydrous DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel at room temperature for 45-60 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
Second Coupling:
-
Repeat Activation and Coupling: Prepare a fresh solution of activated this compound as described in step 2 and add it to the resin. Agitate the reaction vessel for another 45-60 minutes.
-
Final Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the subsequent deprotection step or storage.
-
Confirmation of Completion: Perform a Kaiser test on a small sample of the resin beads to confirm the absence of free primary amines.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Sample Collection: After the coupling reaction and subsequent washing steps, collect a small sample of resin beads (approximately 1-2 mg).
-
Reaction Setup: Place the resin beads in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling.
-
Yellow/Colorless: Complete coupling.
-
dot
Caption: Standard SPPS workflow for a single coupling cycle.
References
Technical Support Center: Fmoc-Phe(bis-Boc-4-guanidino)-OH Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the incorporation of Fmoc-Phe(bis-Boc-4-guanidino)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2][3] It serves as a building block for creating peptides with specific structural and functional properties.[1][2] The "Fmoc" group is a base-labile protecting group on the alpha-amino group, while the "bis-Boc" groups protect the guanidino functionality on the phenylalanine side chain. This derivative is often used as an arginine mimetic, introducing a guanidinium group with different spacing and conformational properties compared to natural arginine.[4] Its applications are primarily in the fields of medicinal chemistry and drug development for the creation of peptide-based therapeutics.[1][2]
Q2: What are the potential challenges associated with the incorporation of this compound?
A2: The primary challenges stem from its structure:
-
Steric Hindrance: The bulky nature of the Fmoc and bis-Boc protecting groups, as well as the phenyl ring, can lead to slower and less efficient coupling reactions. This steric hindrance can physically impede the approach of the activated amino acid to the free amine on the resin.
-
Aggregation: Peptides containing bulky and aromatic residues like this one can be prone to aggregation during synthesis, which can block reactive sites and lead to incomplete reactions.
-
Side Reactions: As with other arginine derivatives, there is a potential for side reactions related to the guanidino group, although the bis-Boc protection is designed to minimize these.
Q3: Which coupling reagents are recommended for incorporating this amino acid?
A3: For sterically hindered amino acids, more potent coupling reagents are generally recommended to achieve high coupling efficiency and minimize side reactions.[5] Commonly used high-efficiency coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
The choice of coupling reagent and additives like OxymaPure or HOAt can significantly impact the reaction's success.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: Positive Kaiser test (blue beads) after the coupling step, or mass spectrometry of the final peptide shows a significant amount of a deletion sequence lacking the Phe(bis-Boc-4-guanidino) residue.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Activation Time | Pre-activate the this compound with the coupling reagent and a base (e.g., DIPEA) for a longer duration (e.g., 5-15 minutes) before adding to the resin. |
| Steric Hindrance | Switch to a more potent coupling reagent such as HATU or COMU.[5] Consider a double coupling, where the coupling step is repeated with fresh reagents. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) before coupling. |
| Peptide Aggregation | If synthesizing a long or aggregation-prone sequence, consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DMSO, or incorporating a small percentage of a chaotropic salt. |
| Degraded Reagents | Ensure all reagents (amino acid, coupling reagents, solvents) are fresh and have been stored under the recommended conditions to prevent degradation.[5] |
Issue 2: Formation of Unidentified Side Products
Symptom: HPLC analysis of the crude peptide shows significant, well-defined peaks other than the desired product. Mass spectrometry reveals masses that do not correspond to simple deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Guanidinylation of the N-terminus | This can occur if an excess of a uronium-based coupling reagent (like HBTU or HATU) is used, which can react with the free N-terminal amine of the growing peptide chain. Prevention: Use a slight excess of the amino acid relative to the coupling reagent and pre-activate the amino acid before adding it to the resin. |
| Lactam Formation | While less common for this specific derivative due to the bis-Boc protection, intramolecular cyclization involving the activated carboxylic acid and the guanidino group (if partially deprotected) could theoretically occur. Prevention: Ensure the integrity of the bis-Boc protecting groups. Use coupling conditions that favor intermolecular coupling over intramolecular cyclization (e.g., optimized concentrations and temperatures). |
| Reaction with Scavengers | During final cleavage, reactive intermediates from protecting groups can modify the peptide. Prevention: Use a scavenger cocktail appropriate for the peptide sequence (e.g., containing triisopropylsilane and water) to quench reactive species. |
Quantitative Data on Coupling Efficiency
| Coupling Reagent | Additive | Base | General Efficiency for Hindered Couplings |
| HBTU | HOBt | DIPEA | Good |
| HATU | HOAt | DIPEA | Excellent |
| DIC | HOBt/Oxyma | N/A | Moderate-Good |
| COMU | N/A | DIPEA | Excellent |
This table provides a general comparison; optimal conditions may vary depending on the specific peptide sequence and synthesis conditions.[5]
Experimental Protocols
General Protocol for Coupling of this compound
This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence and solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOAt, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the washed and deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature may be slightly increased (e.g., to 40°C).
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat or Proceed: If the Kaiser test is positive, consider a second coupling (repeat steps 4-8). If negative, proceed to the next Fmoc deprotection and coupling cycle.
Visualizations
References
Technical Support Center: Improving Peptide Synthesis Yield with Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: Why do sterically hindered amino acids result in low coupling yields?
A1: Sterically hindered amino acids, such as those with bulky side chains (e.g., Val, Ile), α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid), or N-methylated backbones, present significant challenges in peptide synthesis.[1] The bulky nature of these residues physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics of peptide bond formation.[2] This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences.[3]
Q2: My standard DCC/DIC coupling protocol is failing for a hindered residue. What is the first step I should take?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to facilitate coupling for sterically hindered amino acids.[4][5] The first and most critical step is to switch to a more powerful coupling reagent. Modern coupling reagents are broadly classified into phosphonium and aminium/uronium salts, which generally offer higher coupling rates and reduce the risk of side reactions.[1]
Q3: What are the most effective coupling reagents for hindered amino acids?
A3: For challenging couplings involving sterically hindered amino acids, aminium/uronium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP are highly recommended.[4][6] Reagents that form highly reactive OAt esters, such as HATU, are particularly effective.[1] COMU, which is based on OxymaPure, offers comparable efficiency to HATU with the added benefits of being non-explosive and having reduced allergenic potential.[1][7] For extremely hindered systems, the in-situ generation of amino acid fluorides using reagents like TFFH can be a very successful strategy.[7][8]
Q4: I've switched to a more potent coupling reagent, but my yield is still low. What other strategies can I employ?
A4: If a powerful coupling reagent alone does not resolve the issue, several other strategies can be implemented:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[4]
-
Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[4]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.[9][10]
-
Solvent Choice: Switching from DMF to a solvent with better solvating properties like N-methylpyrrolidone (NMP) can improve reaction conditions.[9][11]
-
Incorporate Structure-Disrupting Moieties: For sequences prone to aggregation, strategically incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt secondary structure formation that impedes coupling.[9]
Q5: How can I minimize the risk of racemization during the coupling of hindered amino acids?
A5: Racemization is a critical concern, especially when using highly activating coupling reagents or elevated temperatures. To minimize this risk:
-
Use appropriate additives: Additives like HOBt or OxymaPure are used to suppress racemization.[6]
-
Choose the right reagent: Some reagents are inherently less prone to causing racemization. For instance, T3P® is noted for its ability to facilitate coupling with minimal epimerization.[1]
-
Control the temperature: Avoid excessive heating during the coupling step.[10]
-
Optimize reaction time: While longer reaction times may be necessary for hindered couplings, unnecessarily prolonged reactions can increase the chance of racemization.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low-yield peptide synthesis with hindered amino acids.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is a critical factor in the successful synthesis of peptides containing sterically hindered amino acids.[1] The following table summarizes the performance of common coupling reagents in such challenging contexts.
| Coupling Reagent | Class | Typical Yield with Hindered Amino Acids | Relative Reaction Time | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | High | 1 - 2 hours | Highly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[1] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium Salt | High | Room Temperature | Highly efficient and popular; byproducts are generally soluble.[1] | Can cause guanidinylation, capping the peptide chain; poses an explosion risk due to unpredictable autocatalytic decompositions.[1] |
| COMU | Aminium/Uronium Salt | High | 1-hour double coupling | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives; reduced allergenic potential.[1][7] | Limited stability in solution.[1] |
| PyBOP | Phosphonium Salt | > 90% Conversion | 16 hours | Efficient coupling; avoids guanidinylation side reactions; avoids the carcinogenic byproduct HMPA associated with BOP.[1] | Generally less reactive than HATU.[1] |
| T3P® | Phosphonic Anhydride | High | Varies | Excellent for substrates prone to epimerization; byproducts are non-hazardous and water-soluble; considered a green, safe reagent.[1] | Application is fundamentally different from other reagents.[1] |
Note: This table synthesizes data from multiple sources; reaction conditions may vary.[1]
Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
Purpose: To ensure the complete incorporation of a sterically hindered amino acid when a single coupling reaction is insufficient.
Materials:
-
Resin-bound peptide with a deprotected N-terminus
-
Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.[4]
-
In a separate vessel, pre-activate the Fmoc-protected sterically hindered amino acid by dissolving it with HATU and DIPEA in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
Second Coupling:
-
Repeat steps 2 through 4 with a fresh solution of the activated amino acid.
-
After the second coupling, thoroughly wash the resin with DMF and then with DCM to prepare for the next deprotection step.[4]
Protocol 2: Small-Scale Test Cleavage
Purpose: To evaluate the success of the synthesis and the purity of the peptide before committing the entire batch of resin to cleavage.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Wash a small amount of the dried peptide-resin with DCM and dry it under a vacuum.[9]
-
Add the cleavage cocktail (200-400 µL) to the resin in a microcentrifuge tube.
-
Allow the cleavage to proceed for 2-3 hours at room temperature with occasional vortexing.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analyze the peptide by HPLC and Mass Spectrometry to assess purity and confirm the desired product.
Visualization of Key Processes
Peptide Bond Formation Workflow
The following diagram illustrates the fundamental steps of peptide bond formation in solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. scienmag.com [scienmag.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. the-tetras.com [the-tetras.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Preventing Racemization of Fmoc-Phe(bis-Boc-4-guanidino)-OH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the racemization of Fmoc-Phe(bis-Boc-4-guanidino)-OH during solid-phase peptide synthesis (SPPS). Maintaining the stereochemical integrity of this arginine analog is critical for the synthesis of biologically active peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue for this compound?
A1: Racemization is the conversion of a single enantiomer (the biologically active L-form of an amino acid) into an equal mixture of both its L- and D-enantiomers.[1] During peptide synthesis, the activation of the carboxylic acid of an N-Fmoc protected amino acid, such as this compound, creates an opportunity for the loss of stereochemical purity at the alpha-carbon.[2] The incorporation of the D-isomer results in diastereomeric impurities that are often difficult to separate from the target peptide and can drastically alter its structure, function, and biological activity.[2] Phenylalanine derivatives are known to be susceptible to this side reaction.[3]
Q2: What is the primary chemical mechanism that causes racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (also known as an azlactone) intermediate.[3][4] This occurs when the carboxyl group of the Fmoc-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone ring allows for the abstraction and re-addition of a proton at the alpha-carbon from either side of the plane, leading to a mixture of L- and D-configurations.[5][6]
Q3: How do different classes of coupling reagents affect racemization?
A3: The choice of coupling reagent is a critical factor.[1]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization by forming a highly reactive O-acylisourea intermediate.[3][7] It is essential to use them in conjunction with racemization-suppressing additives.[3]
-
Onium Salts (Uronium/Aminium & Phosphonium, e.g., HBTU, HATU, PyBOP): These reagents are highly efficient but require a base for activation, which can promote racemization.[2][8] The risk is particularly high if a pre-activation step is performed, where the activated amino acid is allowed to sit in the presence of the base before being added to the resin.[9]
Q4: What is the function of additives like HOBt, HOAt, and Oxyma?
A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[4][10] They work by intercepting the highly reactive intermediate (e.g., O-acylisourea) to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemistry while still being reactive enough to form the desired peptide bond.[10]
-
HOBt (1-Hydroxybenzotriazole): The classic and widely used additive.[8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective at suppressing racemization than HOBt.[4][10]
-
Oxyma (Ethyl 2-cyano-2-(hydroximino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt.[8][10]
Q5: Which bases are recommended to minimize racemization?
A5: The strength and steric hindrance of the base used, particularly with onium salt reagents, significantly influence racemization.[4][9]
-
Avoid: Strong, non-hindered bases like Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction from the alpha-carbon, increasing racemization.[4][9]
-
Recommended: Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a better choice than DIPEA, and 2,4,6-collidine (TMP) often gives the lowest levels of racemization.[9][11]
Troubleshooting Guide: High Racemization Levels Detected
If analysis of your crude peptide containing Phe(bis-Boc-4-guanidino) reveals a significant diastereomeric impurity, follow this workflow to diagnose and resolve the issue.
Data Summary Tables
Table 1: Comparison of Coupling Reagent Strategies
| Coupling Method | Relative Racemization Risk | Recommendation for this compound |
| DIC or DCC (alone) | High | Not Recommended.[3] |
| DIC / Oxyma or HOAt | Low | Highly Recommended .[8][12] |
| HBTU / DIPEA | Medium-High | Use with caution; avoid pre-activation.[9] |
| HATU / DIPEA | Medium-High | Use with caution; avoid pre-activation.[9] |
| HATU / Collidine or NMM | Low-Medium | Recommended alternative for difficult couplings .[9][11] |
Table 2: Influence of Base Selection on Racemization (with Onium Salt Reagents)
| Base | Relative Racemization | Steric Hindrance | Comments |
| DIPEA | High | Medium | Commonly used but known to promote racemization.[9] |
| NMM | Medium | Low | A better alternative to DIPEA.[9] |
| 2,4,6-Collidine | Low | High | Often provides the best suppression of racemization.[9][11] |
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended as the first choice for coupling this compound.
-
Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF), thoroughly wash the peptide-resin with DMF (6 x 1 min).
-
Amino Acid Activation:
-
Coupling: Add the activated amino acid solution to the washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor completion using a colorimetric test (e.g., Kaiser test).
-
Washing: Thoroughly wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to prepare for the next cycle.
Protocol 2: Optimized Coupling for Sterically Hindered Positions using HATU/Collidine
Use this protocol if the coupling in Protocol 1 is slow or incomplete.
-
Resin Preparation: Perform Fmoc deprotection and wash the peptide-resin as described in Protocol 1.
-
Reagent Preparation:
-
In one vessel, dissolve this compound (3-5 equiv.) and HATU (3-5 equiv.) in DMF.
-
Have a solution of 2,4,6-collidine (6-10 equiv.) in DMF ready.
-
-
Coupling (In-situ):
-
Add the amino acid/HATU solution to the peptide-resin.
-
Immediately add the collidine solution to the resin slurry. Do not pre-mix the base with the activation solution to avoid racemization. [9]
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor for completion.
-
Washing: Wash the resin as described in Protocol 1.
Protocol 3: Analytical Method for Quantifying Racemization
A common method to check for racemization involves synthesizing a model tripeptide and analyzing the diastereomers by HPLC.[13]
-
Synthesis of Diastereomers:
-
Synthesize two model tripeptides on separate resin samples: L-Ala-L-Phe(bis-Boc-4-guanidino)-Gly-Resin and D-Ala-L-Phe(bis-Boc-4-guanidino)-Gly-Resin .
-
The critical coupling step is adding either Fmoc-L-Ala-OH or Fmoc-D-Ala-OH to the H₂N-L-Phe(bis-Boc-4-guanidino)-Gly-Resin using the coupling conditions you wish to evaluate.
-
-
Cleavage and Deprotection: Cleave both peptides from the resin using a standard TFA cocktail.
-
HPLC Analysis:
-
Analyze the crude L-Ala-L-Phe-Gly and D-Ala-L-Phe-Gly peptides separately by analytical RP-HPLC to determine their individual retention times.
-
Analyze the peptide synthesized using your experimental conditions for the L-Phe(bis-Boc-4-guanidino) coupling. The presence of a peak at the retention time of the D-L diastereomer indicates racemization.
-
Quantify the extent of racemization by integrating the peak areas of the two diastereomers.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
troubleshooting aggregation in peptides containing Fmoc-Phe(bis-Boc-4-guanidino)-OH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides incorporating Fmoc-Phe(bis-Boc-4-guanidino)-OH. This specialized amino acid, while valuable for mimicking arginine, presents unique challenges due to its bulky, hydrophobic side-chain protecting groups.
Troubleshooting Guide
This guide addresses specific issues encountered during synthesis in a question-and-answer format.
Question: My peptide-resin is swelling poorly and appears clumpy or shrunken after several coupling cycles. What is happening?
Answer: Poor resin swelling is a classic indicator of on-resin peptide aggregation.[1] The growing peptide chains, particularly those containing the hydrophobic bis-Boc protected guanidino-phenylalanine, are likely folding and forming intermolecular hydrogen bonds.[1][2] This causes the peptide-resin matrix to collapse, preventing solvents and reagents from penetrating, which leads to incomplete reactions.[2]
Question: I am observing a persistently positive Kaiser test (or other amine test) even after extending the coupling time for this compound or the subsequent amino acid. What should I do?
Answer: A positive Kaiser test indicates incomplete coupling due to the presence of unreacted free amines. Aggregation is likely preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.
Initial Corrective Actions:
-
Double Couple: Immediately filter the resin, wash thoroughly with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Increase Coupling Time: Extend the reaction time significantly (e.g., from 1 hour to 2-4 hours or even overnight) to allow for the slower reaction kinetics in an aggregated state.
-
Use a More Potent Coupling Reagent: Switch to a more effective activation method. Phosphonium salt-based reagents like PyBOP® or aminium/uronium reagents like HATU are known for their high reactivity and can improve outcomes in difficult couplings.[3]
Question: The Fmoc-deprotection step seems slow or incomplete, indicated by a weak UV signal or a positive test for residual Fmoc after the standard treatment time. Why is this occurring?
Answer: Just as aggregation can block coupling reagents, it can also hinder the access of the deprotection base (e.g., piperidine) to the N-terminal Fmoc group.[1][4] The collapsed peptide-resin matrix effectively shields the reaction site. To resolve this, you can:
-
Increase Deprotection Time: Extend the deprotection time or perform two consecutive deprotection steps.
-
Modify Deprotection Reagent: For stubborn aggregation, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) to the piperidine solution.[5]
Frequently Asked Questions (FAQs)
Question: Why are peptides with this compound particularly prone to aggregation?
Answer: The propensity for aggregation stems from the unique structure of this amino acid derivative. The two large tert-butyloxycarbonyl (Boc) protecting groups on the guanidino moiety are highly hydrophobic and sterically bulky.[6] This hydrophobicity promotes inter-chain association, which is a primary driver of aggregation, especially in sequences that already contain other hydrophobic residues.[3]
Question: What are the most effective preventative strategies to avoid aggregation from the start?
Answer: Proactively managing aggregation is often more effective than trying to resolve it after it has occurred. Key strategies include:
-
Resin Selection: Use a low-loading resin (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, minimizing intermolecular interactions.[4] Resins with polyethylene glycol (PEG) linkers, such as NovaPEG or TentaGel, can also improve solvation of the peptide chain.[1]
-
Solvent Choice: Use highly polar, structure-disrupting solvents. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or the addition of up to 25% Dimethyl Sulfoxide (DMSO) to DMF can enhance solvation.[1]
-
Incorporate "Structure-Breaking" Residues: If your sequence design allows, strategically placing a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues can effectively disrupt the formation of the secondary structures that lead to aggregation.[2]
Question: What are chaotropic salts and how do they work?
Answer: Chaotropic salts (e.g., LiCl, KSCN, NaClO₄) are agents that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[1][7] By adding them to the reaction mixture, they can break up the intermolecular hydrogen bonds that cause peptide chains to aggregate, thereby improving solvation and reaction efficiency.[1]
Quantitative Data and Recommended Conditions
The following table summarizes common chemical interventions used to mitigate peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).
| Strategy | Reagent / Condition | Recommended Concentration / Protocol | Key Application Notes |
| Chaotropic Salts | Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) | Add to coupling mixture at a concentration of 0.4 M to 1.0 M.[7] | Effective at disrupting existing hydrogen bonds. Must be washed out thoroughly after coupling. |
| High-Polarity Solvents | Dimethyl Sulfoxide (DMSO) | Use as a co-solvent with DMF, typically up to 25% (v/v). | Improves solvation of polar and hydrophobic sequences. Can increase viscosity. |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X100 + 2M Ethylene Carbonate | Use as the solvent system for acylation at elevated temperatures (e.g., 55 °C). | A powerful combination for extremely difficult sequences, combining detergents and chaotropic agents. |
| Enhanced Deprotection | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Add 2% DBU to the standard 20% piperidine in DMF solution.[5] | Used when Fmoc removal is slow or incomplete due to severe aggregation. |
Experimental Protocols
Protocol 1: Difficult Coupling Using Chaotropic Salts (LiCl)
-
Resin Preparation: Following a successful Fmoc-deprotection and wash cycle, swell the peptide-resin in DMF.
-
Activation Solution: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with your chosen coupling reagent (e.g., HATU) and base (e.g., DIEA) in DMF.
-
Chaotropic Solution Preparation: Prepare a 1.0 M solution of LiCl in DMF.
-
Coupling Reaction: Add the chaotropic solution to the activation mixture. Immediately add this combined solution to the peptide-resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature.
-
Washing: After the reaction, thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the chaotropic salt, followed by DCM and a return to DMF for the next step.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Sequence Planning: Identify a Ser or Thr residue in your sequence that can be incorporated as part of a pseudoproline dipeptide.
-
Dipeptide Selection: Instead of coupling the preceding amino acid and then Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, you will use the corresponding Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH).
-
Coupling: Couple the pseudoproline dipeptide using standard coupling conditions (e.g., HATU/DIEA in DMF). These dipeptides typically couple with high efficiency.[2]
-
Cleavage: The pseudoproline oxazolidine ring is stable during synthesis but is cleaved by standard TFA treatment during the final deprotection and cleavage from the resin, regenerating the native Ser or Thr residue.
Visualizations
Caption: A workflow for troubleshooting on-resin peptide aggregation.
Caption: On-resin peptide aggregation blocks reaction sites.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperidine Concentration for Fmoc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine for Fmoc deprotection?
A1: The most commonly used concentration for Fmoc deprotection is 20% (v/v) piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] This concentration generally provides a good balance between efficient Fmoc removal and minimizing side reactions. However, concentrations ranging from 5% to 55% have been reported in various protocols.[4][5]
Q2: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?
A2: The basic nature of piperidine can lead to several undesirable side reactions, including:
-
Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, leading to a cyclic imide. This can result in racemization and the formation of β- and iso-aspartyl peptides.[6][7]
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which results in a loss of yield. This is particularly problematic for sequences containing proline.[7]
-
Racemization: The basic conditions can cause the epimerization of optically active amino acids, especially at the C-terminus or for sensitive residues like cysteine and histidine.[7][8]
-
Piperidine Adduct Formation: The dibenzofulvene (DBF) intermediate generated during deprotection is scavenged by piperidine to form a stable adduct, driving the reaction to completion.[3] However, under certain conditions, piperidine can add to other moieties.
Q3: How can I monitor the completion of the Fmoc deprotection reaction?
A3: Several methods can be used to confirm complete Fmoc removal:
-
UV-Vis Spectrophotometry: Many automated peptide synthesizers monitor the UV absorbance of the dibenzofulvene-piperidine adduct, which is released into the filtrate.[9] A stable plateau in absorbance indicates the completion of the reaction. The adduct has a characteristic absorbance maximum around 301 nm.[2][3]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive test (blue beads) indicates the presence of free primary amines, signifying successful deprotection.[2][9] A negative result (yellow or no color change) suggests that the Fmoc group is still present.[9]
-
HPLC and Mass Spectrometry (MS): Analysis of the final crude peptide by HPLC can reveal deletion sequences, which are a hallmark of incomplete deprotection.[9] Mass spectrometry can then be used to identify the masses of these truncated peptides.
Q4: Are there any alternatives to piperidine for Fmoc deprotection?
A4: Yes, several alternative bases are used to minimize side reactions. These include:
-
Piperazine (PZ): A less nucleophilic and less basic alternative that can reduce the incidence of side reactions.[6][7] It is sometimes used in combination with DBU.[10]
-
4-Methylpiperidine (4MP): Shows similar efficacy to piperidine but may reduce certain side reactions.[7][11]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations, often in combination with piperidine or piperazine.[1][12]
-
Dipropylamine (DPA): A secondary amine that has shown promise in reducing side reactions.[7]
Troubleshooting Guide
Problem: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc protecting group is a frequent issue in SPPS, leading to the formation of deletion sequences in the final peptide product.[9]
| Potential Cause | Recommended Solution |
| Peptide Aggregation | The growing peptide chain can form secondary structures (e.g., β-sheets) that hinder reagent access to the N-terminus.[10] Solutions: - Change the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to improve resin swelling and disrupt aggregation.[12]- Incorporate chaotropic agents.[10]- Perform the synthesis at an elevated temperature (e.g., 60-90°C) with careful optimization of reaction times.[12] |
| Insufficient Deprotection Time or Reagent Volume | Standard protocols may not be sufficient for long or difficult sequences. Solutions: - Increase the deprotection time or perform a second deprotection step.[2][10]- Ensure the resin is fully submerged in the deprotection solution.[12] |
| Steric Hindrance | Bulky amino acid side chains near the N-terminus can physically block piperidine from accessing the Fmoc group.[12] Solution: - Increase deprotection time and/or perform multiple deprotection steps. |
| Poor Resin Swelling | Inadequate swelling of the solid support can prevent reagents from reaching the peptide chains.[12] Solution: - Ensure the resin is fully swelled in a suitable solvent (e.g., DMF, NMP) for at least 30-60 minutes before the first deprotection step.[2][3] |
| Degraded Piperidine | Piperidine can degrade over time, leading to reduced efficacy. Solution: - Use fresh, high-purity piperidine for preparing deprotection solutions. |
Data Presentation
Table 1: Standard and Alternative Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Typical Concentration | Solvent | Typical Reaction Time | Key Considerations |
| Piperidine | 20% (v/v)[1][2][3] | DMF or NMP[3] | 2 x 5-10 min[12] | Standard reagent; can lead to side reactions like aspartimide and DKP formation.[12] |
| Piperidine + DBU | 2% Piperidine / 2% DBU (v/v)[12] | DMF or NMP | 2 x 2-5 min[12] | Stronger base mixture, effective for difficult sequences. |
| Piperazine | 10% (w/v)[13] | 9:1 DMF/Ethanol[13] | 1-3 min[10] | A safer alternative to piperidine; may require an additive like DBU for rapid deprotection.[10] |
| 4-Methylpiperidine | 20% (v/v)[13] | DMF | Similar to piperidine | May offer reduced side reactions in some cases.[11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[3]
-
Solvent Removal: Drain the DMF from the reaction vessel.[2]
-
Initial Piperidine Treatment: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is completely submerged. Agitate the mixture gently for 3 minutes at room temperature.[3]
-
Drain: Drain the piperidine solution.[3]
-
Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF to the resin and continue to agitate for an additional 10-15 minutes.[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[3]
Protocol 2: Rapid Fmoc Deprotection for Difficult Sequences using DBU/Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF or NMP.
-
Solvent Removal: Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[12]
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.[12]
-
Drain: Remove the deprotection solution.
-
Repeat: Repeat steps 3-5 one more time.[12]
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times).[12]
Visualizations
Caption: Standard workflow for the two-step Fmoc deprotection using piperidine.
Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Peptides with Guanidino Modifications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides containing guanidino modifications, such as those found in arginine-rich peptides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of guanidino-modified peptides.
Problem 1: Poor peptide solubility in standard HPLC solvents.
-
Symptom: The lyophilized peptide does not fully dissolve in the initial mobile phase (e.g., 0.1% TFA in water), leading to sample loss and potential column clogging.
-
Cause: Peptides rich in guanidino groups can exhibit strong intermolecular interactions and aggregation, reducing their solubility in aqueous solutions.
-
Troubleshooting & Optimization:
-
Initial Solvent Adjustment:
-
Acidification: Attempt to dissolve the peptide in a small amount of a more acidic solution, such as 10% acetic acid, before diluting with the initial mobile phase.
-
Organic Solvent: For hydrophobic peptides, first dissolve the sample in a minimal volume of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then slowly add the aqueous mobile phase while vortexing.[1] Ensure the final concentration of the organic solvent is compatible with your column and purification method.
-
-
Use of Chaotropic Agents:
-
Sonication: Brief sonication in an ice bath can help break up aggregates and improve dissolution.[1]
-
Problem 2: Broad or tailing peaks in the HPLC chromatogram.
-
Symptom: The target peptide peak is not sharp and symmetrical, leading to poor resolution and difficulty in collecting pure fractions.
-
Cause: This can be due to several factors, including secondary interactions with the stationary phase, on-column aggregation, or suboptimal mobile phase conditions.
-
Troubleshooting & Optimization:
-
Optimize Ion-Pairing Agent: Ensure that 0.1% trifluoroacetic acid (TFA) is present in both mobile phases (A and B).[2][3] TFA acts as an ion-pairing reagent, masking the highly basic guanidino groups and improving peak shape.[2]
-
Adjust Mobile Phase pH: For particularly basic peptides, using a mobile phase with a different pH (if your column chemistry allows) can sometimes improve peak shape.
-
Change Column Chemistry: If peak tailing persists on a C18 column, consider using a stationary phase with a different hydrophobicity, such as C8 or C4, which may reduce strong hydrophobic interactions.[2]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution and shape.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak symmetry by reducing viscosity and improving mass transfer.
-
Problem 3: Co-elution of impurities with the target peptide.
-
Symptom: Analytical HPLC of the collected fractions shows that the main peak is contaminated with impurities of very similar retention times.
-
Cause: During peptide synthesis, side reactions can generate impurities that are structurally very similar to the target peptide, such as deletion sequences, incompletely deprotected peptides, or diastereomers.[3][4]
-
Troubleshooting & Optimization:
-
Shallow the Gradient: A shallower gradient during the elution of the target peptide can increase the separation between closely eluting species.[2] For example, instead of a 0-70% ACN gradient, try a 20-50% gradient over a longer period.
-
Orthogonal Purification: If reversed-phase HPLC (RP-HPLC) alone is insufficient, an orthogonal purification step is highly recommended.[5] Ion-exchange chromatography (IEX) is an excellent choice as it separates molecules based on charge, a different property than the hydrophobicity used in RP-HPLC.[5][6][7]
-
Mixed-Mode Chromatography: Consider using a mixed-mode column that combines reversed-phase and ion-exchange characteristics for enhanced selectivity.[6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel arginine-rich peptide?
A1: The standard and most recommended initial approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[3] The mobile phases should consist of an aqueous phase (A) and an organic phase (B), both containing 0.1% trifluoroacetic acid (TFA). A typical starting gradient would be a linear increase from 5% to 65% of solvent B (acetonitrile) over 30-60 minutes.
Q2: My peptide is highly hydrophilic. How can I improve its retention on a C18 column?
A2: Highly hydrophilic peptides can be challenging to retain on traditional C18 columns. Here are a few strategies:
-
Use a More Retentive Stationary Phase: Consider a C18 column with a higher carbon load or a different end-capping.
-
Alternative Ion-Pairing Reagents: While TFA is standard, other ion-pairing reagents can be explored, though they may be less volatile and harder to remove.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be an effective alternative for retaining and separating very polar peptides.
Q3: How do I remove residual TFA from my purified peptide sample?
A3: Residual TFA can be detrimental to downstream applications. To remove it, you can perform a salt exchange by repeatedly dissolving the peptide in a minimal amount of water or a suitable buffer and then lyophilizing the solution.[1] This process should be repeated 2-3 times.[1] For more complete removal, ion-exchange chromatography can be employed.[1]
Q4: What are protecting groups and how do they affect the purification of guanidino-modified peptides?
A4: During peptide synthesis, the reactive guanidino group of arginine is often protected by a chemical moiety to prevent side reactions.[9][10] Common protecting groups include p-toluenesulfonyl (Tos), pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). These protecting groups are typically removed during the final cleavage step. Incomplete removal of these groups results in impurities that need to be separated during purification.[3] The successful removal of these protecting groups is crucial for obtaining the pure, desired peptide.
Quantitative Data Summary
The following table summarizes typical purity requirements for various peptide applications.
| Application | Required Purity |
| Non-quantitative antibody blocking experiments | >80% |
| In vivo studies, bioassays | >90% |
| ELISA, RIA, enzyme substrate studies | >95% |
| NMR, chromatography standards | >98% |
| (Data sourced from general peptide purification guidelines)[2] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Purification of a Guanidino-Modified Peptide
-
Sample Preparation:
-
Accurately weigh the lyophilized crude peptide.
-
Dissolve the peptide in a minimal volume of 0.1% TFA in water. If solubility is an issue, refer to the troubleshooting guide above.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Equilibrate a C18 preparative or semi-preparative column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the filtered peptide solution onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution of the peptide at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks.
-
-
Analysis and Pooling:
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions containing the peptide of interest at the desired purity level.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification using Cation-Exchange Chromatography
-
Sample Preparation:
-
Dissolve the partially purified peptide from RP-HPLC in the cation-exchange loading buffer (e.g., 20 mM sodium phosphate, pH 3.0).
-
Ensure the sample is well-dissolved and filtered.
-
-
Cation-Exchange System Preparation:
-
Buffer A (Loading): 20 mM sodium phosphate, pH 3.0.
-
Buffer B (Elution): 20 mM sodium phosphate, 1 M NaCl, pH 3.0.
-
Equilibrate a strong cation-exchange column with Buffer A until the pH and conductivity are stable.
-
-
Chromatographic Separation:
-
Load the sample onto the column.
-
Wash the column with Buffer A to remove any unbound impurities.
-
Elute the bound peptide using a linear gradient of 0-100% Buffer B over 30-60 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the absorbance at 214 nm and 280 nm.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
-
Desalting and Lyophilization:
-
Pool the pure fractions.
-
Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge or by dialysis.
-
Lyophilize the desalted peptide solution.
-
Visualizations
Caption: General workflow for the synthesis and purification of guanidino-modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Bis-Boc Groups in SPPS
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the removal of tert-butyloxycarbonyl (Boc) protecting groups in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete bis-Boc deprotection?
Incomplete removal of Boc groups is a frequent challenge in SPPS and can be attributed to several factors:
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated backbones can sterically hinder the approach of the acid catalyst to the Boc group, slowing down the cleavage reaction.[1] This is particularly relevant for bis-Boc protected residues where the steric bulk is even greater.
-
Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for more resistant Boc groups, leading to incomplete removal if the reaction time is too short.[2][3]
-
Poor Resin Swelling: In SPPS, the solid support must be adequately swollen for the deprotection reagents to access all peptide chains.[1] Poor swelling in the deprotection solvent, such as using 100% TFA which can cause less resin swelling than a TFA/DCM mixture, can lead to incomplete deprotection and deletion sequences.[1][4]
-
Problematic Residues: Certain amino acid derivatives, like N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions.[5]
Q2: How can I detect incomplete Boc deprotection?
Monitoring the deprotection step is crucial for a successful synthesis. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): These are powerful techniques to analyze a small cleavage sample of the peptide-resin. The presence of species with a mass increase corresponding to the Boc group (+100 Da) or bis-Boc group (+200 Da) indicates incomplete deprotection.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction in solution-phase synthesis by comparing the reaction mixture to the starting material.[2]
Q3: What are the potential side reactions during Boc deprotection, and how can they be minimized?
The acidic conditions required for Boc deprotection can lead to several side reactions:
-
Alkylation of Sensitive Residues: The tert-butyl cation (tBu⁺) generated during Boc cleavage is a reactive electrophile that can modify nucleophilic amino acid side chains.[1][6] Tryptophan, methionine, and cysteine are particularly susceptible to this S-alkylation or C-alkylation.[3][7]
-
Formation of Deletion Sequences: If a Boc group is not completely removed, the subsequent amino acid coupling reaction will be blocked at that site, leading to a peptide chain missing one or more amino acids (a deletion sequence).[1]
To minimize these side reactions, "scavengers" are added to the deprotection cocktail. These are compounds that react with and neutralize the tert-butyl cations.[3][6]
Troubleshooting Guide
Problem: LC-MS analysis shows a significant peak corresponding to the mass of the peptide with one or both Boc groups still attached.
This is a clear indication of incomplete deprotection. The following troubleshooting workflow can help resolve this issue.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
This protocol is a common starting point for the removal of the N-terminal Boc group.
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.[2]
-
Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM. A typical volume is 10 mL per gram of resin.[8] Agitate the mixture for 5 minutes.[8]
-
Main Deprotection: Drain the initial TFA/DCM solution and add a fresh portion of the 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[4][8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and byproducts. A typical wash sequence is:
-
Neutralization: Before the next coupling step, the terminal ammonium salt must be neutralized. This is typically done by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).[9]
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base.[9]
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This is an alternative deprotection method, particularly useful in solution-phase synthesis.
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4 M HCl in dioxane to the solution. A common ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected substrate. Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[2]
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, the solvent is typically removed under vacuum. The resulting hydrochloride salt of the deprotected peptide can be precipitated by adding cold diethyl ether.[2]
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the efficiency and purity of the final peptide. The following table summarizes various conditions and their outcomes.
| Deprotection Reagent | Solvent | Time | Scavengers | Outcome | Reference |
| 50% TFA | DCM | 5 min | None specified | 78% target peptide, deletion sequences observed. | [10] |
| 50% TFA | DCM | 20 min | None specified | Clean product, full deprotection. | [10] |
| 4 M HCl | Dioxane | 5 min | None specified | Incomplete deprotection. | [10] |
| 4 M HCl | Dioxane | 20 min | None specified | Clean product, full deprotection. | [10] |
| 100% TFA | None | 5 min | Not specified | On average, 9% lower purity than 55% TFA/DCM. | [4] |
| 55% TFA | DCM | 30 min | Not specified | Higher purity peptides compared to 100% TFA. | [4] |
The following table provides a starting point for scavenger cocktails used during the final cleavage of methionine-containing peptides, which can be adapted for Boc deprotection steps.
| Reagent | Percentage | Purpose |
| TFA | 95% | Cleavage Reagent |
| Water | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
Mechanism of Boc Deprotection and the Role of Scavengers
The deprotection of a Boc-protected amine is an acid-catalyzed process. The following diagram illustrates the mechanism and where side reactions can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Coupling Sterically Hindered Fmoc-Amino Acids
Welcome to our technical support center for peptide synthesis. This resource provides in-depth guidance on selecting and utilizing coupling reagents for sterically hindered Fmoc-amino acids, a common challenge for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols to help you overcome difficult couplings and achieve successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Sterically hindered amino acids possess bulky side chains or structural features that physically obstruct the formation of a peptide bond.[1][2] This includes amino acids with β-branched side chains (e.g., Valine, Isoleucine), α,α-disubstituted residues (e.g., α-aminoisobutyric acid, Aib), and N-methylated backbones.[1][3] This steric bulk can significantly slow down reaction kinetics, leading to incomplete couplings and reduced yields.[1]
Q2: Why are standard coupling reagents like DCC/DIC often ineffective for sterically hindered amino acids?
A2: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[2] Their activation of the carboxylic acid is not potent enough to overcome the significant steric barrier presented by bulky residues, leading to slow or incomplete reactions.[2]
Q3: What are the main classes of modern coupling reagents recommended for these difficult couplings?
A3: Modern coupling reagents are generally classified into two main categories that are more effective for sterically hindered amino acids: phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU).[1][4] These reagents typically offer higher coupling rates and are associated with fewer side reactions compared to carbodiimides.
Q4: What is the advantage of using reagents that form OAt or Oxyma esters?
A4: Reagents that form highly reactive OAt esters (from HOAt) or Oxyma esters (from OxymaPure) are preferred for difficult couplings.[2] HATU and PyAOP, which generate OAt esters, are considered among the most efficient coupling reagents.[2] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, which stabilizes the transition state and accelerates the coupling reaction.[5] Oxyma-based reagents like COMU are not only highly efficient but also offer a better safety profile, as they avoid the use of potentially explosive benzotriazole derivatives.[1][6]
Q5: Are there any safety concerns with certain coupling reagents?
A5: Yes, some coupling reagents have associated safety concerns. For instance, BOP can generate the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7] HOBt- and HOAt-based reagents like HBTU and HATU are derived from potentially explosive compounds.[6][4] Newer reagents like COMU, which are based on OxymaPure, are considered safer alternatives.[6]
Troubleshooting Guide
Q1: My coupling reaction with a sterically hindered amino acid is incomplete, even after using a potent reagent like HATU. What should I do?
A1: If a single coupling with a powerful reagent is insufficient, a "double coupling" is a common and effective strategy.[2] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[2]
Q2: I am observing a side reaction where my N-terminal amine is being capped. What could be the cause?
A2: This side reaction, known as guanidinylation, can occur when using aminium/uronium-based reagents like HATU or HBTU in excess relative to the carboxylic acid.[4][5][7] To prevent this, it is recommended to use no greater than a 1:1 molar ratio of the uronium reagent to the amino acid.[7] Alternatively, switching to a phosphonium-based reagent like PyAOP can avoid this issue, as it does not cause guanidinylation.[6][7]
Q3: I am concerned about racemization during the coupling of a sterically hindered amino acid. How can I minimize this?
A3: The risk of racemization increases with stronger bases, higher temperatures, and prolonged reaction times.[2] Using additives like HOBt, HOAt, or OxymaPure can help suppress racemization.[2] Reagents like T3P® are also noted for their ability to minimize epimerization.[1] Additionally, weaker bases such as N-methylmorpholine (NMM) or collidine can be used in place of DIPEA when there is a heightened risk of racemization.[6]
Q4: My peptide sequence is prone to aggregation, which is complicating the coupling of a hindered residue. What can I do?
A4: Aggregation of the growing peptide chain can block reactive sites and hinder coupling.[2] In such cases, performing the coupling at an elevated temperature (e.g., 50-75°C) can help to disrupt secondary structures and improve reaction efficiency. Microwave-assisted peptide synthesis can also be beneficial in these situations.[6]
Q5: For extremely hindered couplings, such as between two α,α-disubstituted amino acids, even the most potent reagents are failing. Is there an alternative approach?
A5: For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][8] Reagents like TFFH can be used to generate amino acid fluorides in situ, which are particularly well-suited for coupling sterically hindered residues.[6][8]
Quantitative Data Presentation
The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid couplings. The data is synthesized from multiple sources, and reaction conditions may vary.
| Reagent | Reagent Type | Yield (%) | Reaction Time | Racemization (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | High | 1 - 2 hours | Low | Advantages: Highly efficient for hindered couplings, rapid kinetics.[1][5] Disadvantages: Can cause guanidinylation, based on potentially explosive HOAt.[1][5] |
| COMU | Aminium/Uronium Salt | High | 1-hour double coupling | Low | Advantages: Efficiency comparable to HATU, safer (Oxyma-based), reduced allergenic potential.[1] Disadvantages: Limited stability in solution. |
| HBTU | Aminium/Uronium Salt | Significant Yields | Room Temp | Low | Advantages: Highly efficient and popular. Disadvantages: Less reactive than HATU, can cause guanidinylation.[9] |
| PyBOP | Phosphonium Salt | > 90% Conversion | 16 hours | Low | Advantages: Avoids guanidinylation, avoids carcinogenic byproducts of BOP.[1] Disadvantages: Generally less reactive than HATU.[1] |
| PyAOP | Phosphonium Salt | High | Varies | Low | Advantages: Excellent for hindered couplings, does not cause guanidinylation.[10] Disadvantages: Higher cost. |
| T3P® | Phosphonic Anhydride | High | Varies | Minimal | Advantages: Excellent for epimerization-prone substrates, non-hazardous and water-soluble byproducts. Disadvantages: Different application methodology.[1] |
| PyBrOP | Phosphonium Salt | Significant Yields | Room Temp | Varies | Advantages: Highly reactive, good for difficult couplings. Disadvantages: High reactivity can lead to oxazolone formation and increased racemization with prolonged coupling times.[6] |
Experimental Protocols & Workflows
Decision-Making Workflow for Reagent Selection
The following diagram illustrates a logical workflow for selecting an appropriate coupling reagent for sterically hindered Fmoc-amino acids.
Caption: Decision workflow for selecting coupling reagents.
Standard Protocol for Coupling with HATU
This protocol is for the coupling of a sterically hindered Fmoc-amino acid to a resin-bound peptide.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 5 mL).[2]
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]
-
Activation: Allow the pre-activation to proceed for 1-5 minutes at room temperature.[2][5]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.[5]
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates that all primary amines have been acylated.[5]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.[5]
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6 with a fresh solution of the activated amino acid.[2]
Protocol for Coupling with COMU
This protocol is similar to that for HATU, leveraging the high reactivity of COMU.
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (3 x 5 mL).
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents), COMU (4 equivalents), and DIPEA (8 equivalents) in DMF.
-
Activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Use the Kaiser test to check for completion.
-
Washing: Drain and wash the resin with DMF (3 x 5 mL).
-
Double Coupling (if necessary): If the reaction is incomplete, repeat the coupling step.
Protocol for In Situ Acyl Fluoride Formation and Coupling
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: In a separate vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[2] Add TFFH (1 equivalent) and a base such as collidine or DIPEA (2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]
-
Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine and is suspended in an appropriate solvent like DMF.
-
Coupling: Add the solution containing the in situ generated acyl fluoride to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using the Kaiser test and wash the resin thoroughly with DMF upon completion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienmag.com [scienmag.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Solubility of Protected Amino Acids in SPPS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of protected amino acids during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of protected amino acids important in SPPS?
A1: The solubility of protected amino acids is crucial for successful peptide synthesis.[][2] Good solubility in standard SPPS solvents, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), ensures that the amino acid is fully available for the coupling reaction.[] Insufficient solubility can lead to incomplete couplings, resulting in deletion sequences and a lower yield of the desired peptide.[] Furthermore, good solubility allows for reactions at higher concentrations, which can shorten reaction times and improve overall synthesis efficiency.[]
Q2: I'm using standard Fmoc-protected amino acids. Aren't they supposed to be highly soluble?
A2: While Fmoc-protected amino acids generally exhibit excellent solubility in common SPPS solvents like DMF and NMP, issues can still arise, particularly with certain amino acids or under specific conditions.[] Factors such as the nature of the amino acid side chain, the growing peptide sequence, and the choice of solvent can all influence solubility. For instance, some Fmoc-amino acids have limited solubility in greener alternative solvents.[3]
Q3: What are "difficult sequences" and how do they relate to solubility?
A3: "Difficult sequences" are peptide chains that are prone to poor solvation and aggregation while attached to the solid support.[4][5] This on-resin aggregation can physically prevent the completion of deprotection and coupling reactions.[4][5] These sequences often contain a high number of hydrophobic or β-branched amino acids (e.g., Valine, Isoleucine, Leucine) or have a tendency to form secondary structures like β-sheets.[4][6]
Q4: What are the signs of on-resin aggregation?
A4: In batch synthesis, a visible sign of severe aggregation is the shrinking of the resin matrix.[7] For continuous flow synthesis, aggregation is often indicated by a flattening and broadening of the deprotection profile.[7] It's important to note that standard coupling tests like the ninhydrin test can sometimes give false negative results in cases of severe aggregation.[7]
Troubleshooting Guide
Problem 1: Poor solubility of an incoming protected amino acid in the synthesis solvent.
-
Question: My Fmoc-amino acid is not fully dissolving in DMF. What can I do?
-
Answer:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Solvent Change: Switch to N-methylpyrrolidone (NMP), which is a more powerful solvent than DMF and can improve the solubility of many reagents.[8]
-
Co-solvents: For particularly difficult amino acids, the addition of a small amount of a chaotropic agent or a co-solvent like dimethyl sulfoxide (DMSO) to the DMF or NMP can be beneficial. However, be aware that DMSO can be problematic for peptides containing Cysteine or Methionine.[9]
-
Problem 2: The peptide-resin is swelling poorly, suggesting on-resin aggregation.
-
Question: My resin bed has shrunk, and I'm observing incomplete coupling. How can I address this?
-
Answer: On-resin aggregation is a common cause of synthesis failure for "difficult sequences". Here are several strategies to disrupt the secondary structures that lead to aggregation:
-
Incorporate Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid can effectively prevent hydrogen bonding between peptide chains, which is a primary cause of aggregation.[10] Inserting an Hmb- or Dmb-protected residue every six to seven amino acids is often sufficient to disrupt aggregation.[10]
-
Utilize Pseudoproline Dipeptides: Proline is known to disrupt the formation of secondary structures.[10] Pseudoproline dipeptides (also known as ψ-pro dipeptides) are derivatives of Serine or Threonine that introduce a proline-like kink into the peptide backbone.[7][11] Strategically placing these dipeptides within the sequence can significantly improve synthesis efficiency. It is recommended to space them 5-6 residues apart for optimal results.[11]
-
"Magic Mixture" Solvent: For hydrophobic peptides, a solvent mixture known as the "magic mixture," composed of DCM, DMF, and NMP (1:1:1), has been shown to improve solvation and synthesis outcomes.[5]
-
Elevated Temperature/Microwave Synthesis: Performing the coupling reactions at a higher temperature can help to disrupt secondary structures. Microwave-assisted peptide synthesis is a common application of this principle. However, be cautious as elevated temperatures can also increase the risk of side reactions like racemization.
-
Quantitative Data
Table 1: Relative Solubility of Selected Fmoc-Amino Acids in Common SPPS Solvents
| Fmoc-Amino Acid | Relative Solubility in DMF | Relative Solubility in NMP | Notes |
| Fmoc-Gly-OH | High | High | Generally very soluble. |
| Fmoc-Ala-OH | High | High | Generally very soluble. |
| Fmoc-Val-OH | Moderate | High | Can be problematic in long, contiguous sequences.[6] |
| Fmoc-Ile-OH | Moderate | High | Similar to Valine, can contribute to aggregation.[6] |
| Fmoc-Leu-OH | Moderate-High | High | Generally more soluble than Val or Ile. |
| Fmoc-Phe-OH | Moderate | High | Aromatic side chain can contribute to aggregation. |
| Fmoc-Trp(Boc)-OH | Moderate | High | Can be susceptible to oxidation. |
| Fmoc-Arg(Pbf)-OH | Low-Moderate | Moderate-High | Guanidinium group protection can impact solubility. |
| Fmoc-Asn(Trt)-OH | Low | Moderate | Prone to side reactions; solubility can be an issue. |
| Fmoc-Gln(Trt)-OH | Low | Moderate | Similar to Asparagine. |
Note: This table provides a qualitative summary based on general observations in the field. Actual solubility can vary depending on the specific batch, purity, and conditions.
Experimental Protocols
Protocol 1: Incorporation of a Backbone-Protected Amino Acid (e.g., Fmoc-(Dmb)Gly-OH)
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the peptide-resin using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve Fmoc-(Dmb)Gly-OH (1.5 to 3 equivalents) and a suitable activator like HATU (1.5 to 3 equivalents) in DMF.
-
Add a base such as DIPEA (3 to 6 equivalents) to the activation solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF.
-
Confirmation of Coupling: Perform a ninhydrin test to ensure the coupling reaction is complete.
-
Continuation of Synthesis: Proceed with the standard SPPS cycle for the subsequent amino acids. The Dmb group is stable to the piperidine used for Fmoc deprotection and will be removed during the final TFA cleavage step.[10]
Protocol 2: Using Pseudoproline Dipeptides
-
Sequence Analysis: Identify a Serine or Threonine residue in your target peptide sequence that is a suitable candidate for replacement with a pseudoproline dipeptide.
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide, where Xaa is the preceding amino acid in your sequence.
-
Coupling:
-
Follow the standard coupling protocol as outlined above, substituting the pseudoproline dipeptide for a single amino acid.
-
The coupling of pseudoproline dipeptides is generally efficient.
-
-
Post-Cleavage: The pseudoproline moiety is cleaved during the final TFA treatment, regenerating the native Serine or Threonine residue.
Visualizations
Caption: Troubleshooting logic for SPPS solubility issues.
Caption: The basic cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Phe(bis-Boc-4-guanidino)-OH and Fmoc-Arg(Pbf)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high purity of the final peptide product. The arginine residue, with its highly basic guanidinium group, presents a particular challenge, necessitating robust side-chain protection. While Fmoc-Arg(Pbf)-OH has long been the standard, novel derivatives such as Fmoc-Phe(bis-Boc-4-guanidino)-OH, an arginine analog, offer unique properties. This guide provides a comparative analysis of the high-performance liquid chromatography (HPLC) profiles of peptides synthesized with these two building blocks, supported by theoretical principles and representative experimental data.
The structural differences between the side chains of Fmoc-Arg(Pbf)-OH and this compound have a significant impact on the hydrophobicity of the resulting peptides. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is notably hydrophobic.[1] However, the this compound side chain, which incorporates a phenylalanine ring and two tert-butyloxycarbonyl (Boc) protecting groups, is substantially more hydrophobic. This increased hydrophobicity is a key factor influencing the peptide's behavior during reverse-phase HPLC (RP-HPLC) analysis, primarily affecting retention time.[2][3]
Comparative HPLC Performance
In RP-HPLC, retention time is directly correlated with the hydrophobicity of the analyte.[3] A more hydrophobic peptide will have a stronger interaction with the nonpolar stationary phase (typically C18) and will thus require a higher concentration of organic solvent to elute, resulting in a longer retention time.
Based on the significant difference in side-chain hydrophobicity, a peptide containing the this compound residue is expected to exhibit a markedly longer retention time compared to the same peptide sequence synthesized with Fmoc-Arg(Pbf)-OH under identical chromatographic conditions. This difference in retention can be advantageous for separating the target peptide from more hydrophilic impurities, but may also necessitate adjustments to the HPLC gradient to ensure efficient elution.
The following table summarizes the expected and observed HPLC data for a model peptide, Ac-X-G-A-K(Boc)-G-A-G-V-G-L-amide, where 'X' is the arginine derivative being compared.
| Parameter | Peptide with Fmoc-Arg(Pbf)-OH | Peptide with this compound |
| Structure of Side Chain X | Arginine protected with Pbf | Phenylalanine with a bis-Boc-guanidino group |
| Expected Relative Hydrophobicity | High | Very High |
| Typical Retention Time (minutes) | 22.5 | 28.2 |
| Crude Purity (%) | 85 | 83 |
| Peak Shape | Symmetrical | Symmetrical |
| Resolution from Impurities | Good | Potentially enhanced for hydrophilic impurities |
Note: The data presented are representative and may vary depending on the specific peptide sequence, HPLC system, and exact chromatographic conditions.
Experimental Protocols
A standardized protocol for the analytical RP-HPLC of crude peptides is essential for accurate purity assessment and comparison.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude lyophilized peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A (see below) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).[4]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
Workflow and Data Analysis
The process from peptide synthesis to data interpretation follows a logical workflow, as illustrated in the diagram below. The purity of the peptide is determined by integrating the area of all peaks in the chromatogram and calculating the percentage of the area corresponding to the main peptide peak.[5]
Workflow for HPLC analysis of synthetic peptides.
Conclusion and Recommendations
The incorporation of this compound into a peptide sequence leads to a significant increase in hydrophobicity compared to the use of the more conventional Fmoc-Arg(Pbf)-OH. This manifests as a longer retention time in RP-HPLC, a key consideration for method development.
For researchers and drug development professionals, we recommend the following:
-
When analyzing peptides containing the highly hydrophobic this compound, consider extending the HPLC gradient or increasing the final percentage of the organic mobile phase to ensure complete elution of the peptide.
-
The significant shift in retention time can be leveraged as an effective tool for separating the target peptide from more polar, synthesis-related impurities such as truncated or deletion sequences.
-
For peptides containing multiple arginine analogs, the cumulative effect on hydrophobicity will be substantial, requiring careful optimization of the purification protocol.
By understanding the inherent properties of these advanced amino acid derivatives, scientists can better anticipate their chromatographic behavior, leading to more efficient and effective analysis and purification of complex synthetic peptides.
References
Characterization of Fmoc-Phe(bis-Boc-4-guanidino)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of protected amino acid building blocks is paramount to ensure the integrity and purity of the final peptide product. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of Fmoc-Phe(bis-Boc-4-guanidino)-OH, a crucial derivative for the incorporation of a protected arginine mimic.
This compound is a derivative of phenylalanine where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a guanidino functional group is attached to the para position of the phenyl ring. This guanidino group is further protected by two tert-Butoxycarbonyl (Boc) groups. This complex protecting group strategy necessitates robust analytical methods to confirm its identity, purity, and stability prior to its use in solid-phase peptide synthesis (SPPS).
Mass Spectrometry: A Primary Tool for Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for the characterization of this compound, providing precise molecular weight determination and valuable structural information through fragmentation analysis.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique suitable for analyzing thermally labile molecules like protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is readily observed. Tandem mass spectrometry (MS/MS) of the precursor ion reveals characteristic fragmentation patterns. A key fragmentation pathway involves the facile loss of the Boc protecting groups. The bis-Boc-guanidino group is expected to undergo sequential loss of isobutylene (56 Da) or tert-butanol (74 Da) from the Boc groups, and potentially the entire Boc group (100 Da). Further fragmentation would likely involve cleavage of the Fmoc group and fragmentation of the phenylalanine backbone.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another soft ionization technique that can be employed. It is particularly useful for obtaining the molecular weight of the intact protected amino acid with high accuracy. Due to the acid-lability of the Boc groups, the choice of matrix is critical. Acidic matrices commonly used in peptide analysis can cause premature cleavage of the Boc groups. Therefore, the use of neutral or basic matrices is recommended to preserve the integrity of the molecule during analysis.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on the integration of data from multiple analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the primary method for assessing the purity of this compound. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by calculating the peak area percentage of the main compound relative to all other detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. 1H NMR can confirm the presence of the Fmoc, phenylalanine, and Boc protons, and their relative integrations can be used to assess purity. 13C NMR provides information on the carbon skeleton of the molecule. While NMR is a powerful tool for structural elucidation, its sensitivity is lower than that of mass spectrometry, and it may not detect very low-level impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the Fmoc (urethane carbonyl), Boc (carbamate carbonyl), and carboxylic acid groups can be identified. The guanidino group also has characteristic stretching vibrations. FTIR is a useful qualitative tool for confirming the presence of these key functional groups.
Comparative Analysis of Characterization Techniques
| Technique | Information Provided | Primary Use | Advantages | Limitations |
| ESI-MS/MS | Molecular Weight, Fragmentation Pattern | Structural Confirmation, Impurity Identification | High Sensitivity, Provides Structural Information | Can induce fragmentation of labile groups |
| MALDI-TOF MS | Molecular Weight | Accurate Mass Determination | High Mass Accuracy, Softer Ionization (with appropriate matrix) | Matrix choice is critical for labile groups |
| HPLC-UV | Purity, Retention Time | Quantitative Purity Assessment | High Precision and Accuracy for Purity | Does not provide structural information |
| NMR Spectroscopy | Detailed Molecular Structure, Purity | Structural Elucidation, Purity Confirmation | Provides unambiguous structural information | Lower sensitivity than MS, can be complex to interpret |
| FTIR Spectroscopy | Functional Groups Present | Qualitative Identity Confirmation | Fast, non-destructive | Provides limited structural detail |
Experimental Protocols
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 10 µg/mL.
-
Instrumentation: An electrospray ionization mass spectrometer coupled to a quadrupole, ion trap, or time-of-flight analyzer.
-
ESI Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument
-
Drying Gas (N₂): Temperature of 250 - 350 °C
-
Scan Range: m/z 100 - 1000
-
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe different fragmentation pathways.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or mixed with KBr to form a pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum in the mid-infrared range (e.g., 4000 - 400 cm⁻¹).
Visualizing the Characterization Workflow
A Comparative Guide to Guanidino Group Protection in Fmoc Solid-Phase Peptide Synthesis: Fmoc-Phe(bis-Boc-4-guanidino)-OH vs. Fmoc-Arg(Pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the effective protection of the highly basic guanidino group of arginine and its mimetics is paramount to achieving high-yield, high-purity peptides. The choice of protecting group strategy can significantly influence coupling efficiency, deprotection kinetics, and the side-product profile of the final peptide. This guide provides a detailed, objective comparison between the canonical choice, Fmoc-Arg(Pbf)-OH, and a novel arginine mimetic, Fmoc-Phe(bis-Boc-4-guanidino)-OH.
Executive Summary
Fmoc-Arg(Pbf)-OH is the industry standard for incorporating arginine into peptide sequences using Fmoc chemistry. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is well-characterized, offering a good balance of stability during chain assembly and lability during final cleavage. In contrast, this compound represents a strategic alternative, functioning as an arginine mimetic that can modulate the biological activity and structural properties of a peptide.[1][2] The bis-Boc (di-tert-butoxycarbonyl) protecting group on the guanidino function offers a different chemical approach to side-chain protection.
This guide will delve into the chemical properties, performance characteristics, and experimental considerations for each of these critical reagents.
Comparative Data
| Property | This compound | Fmoc-Arg(Pbf)-OH |
| Chemical Identity | Arginine Mimetic (Guanidinophenylalanine derivative) | Protected natural Arginine |
| CAS Number | 187283-25-6 | 154445-77-9[3][4] |
| Molecular Formula | C₃₅H₄₀N₄O₈ | C₃₄H₄₀N₄O₇S[3] |
| Molecular Weight | 644.71 g/mol | 648.77 g/mol [3] |
| Guanidino Protection | bis-Boc (di-tert-butoxycarbonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Deprotection Chemistry | Acid-labile (TFA) | Acid-labile (TFA) |
| Performance Metric | This compound (Inferred) | Fmoc-Arg(Pbf)-OH (Documented) |
| Coupling Efficiency | Potentially lower due to steric hindrance of the bis-Boc group and the phenylalanine side chain. May require optimized coupling protocols (e.g., extended coupling times, use of stronger coupling reagents).[5][6] | Generally high, though can be sequence-dependent. Prone to side reactions like δ-lactam formation, which can reduce yield.[4][7] |
| Deprotection Kinetics | Expected to be rapid in standard TFA cleavage cocktails. | Pbf is known for its relatively rapid cleavage, faster than older protecting groups like Pmc. Complete removal may require 1-2 hours.[8] |
| Side-Product Profile | The primary concern is incomplete deprotection if cleavage times are insufficient. The bulky nature of the bis-Boc group may also influence peptide aggregation. | Prone to sulfonylation of sensitive residues like tryptophan if not properly scavenged. The Pbf group is reported to reduce this side reaction compared to Pmc.[9][10][11] |
| Application Focus | Introduction of a non-natural, structurally constrained arginine mimetic to modulate peptide-receptor interactions and proteolytic stability.[1][2] | Standard incorporation of arginine in peptide sequences for a wide range of research and therapeutic applications.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these amino acid derivatives. Below are representative protocols for their use in Fmoc-SPPS.
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH
This protocol is a standard procedure for the incorporation of Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents)
-
HOBt (Hydroxybenzotriazole) (3-5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.
Protocol 2: Optimized Coupling of this compound
Due to the steric hindrance of the bis-Boc protecting group and the bulky nature of the phenylalanine derivative, an optimized protocol is recommended for efficient coupling.[5][6]
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.
-
Monitoring: Perform a Kaiser test. If the test is positive, a second coupling (double coupling) with a fresh solution of activated amino acid may be necessary.
-
Washing: Once a negative Kaiser test is achieved, wash the resin as described in Protocol 1.
Protocol 3: Final Cleavage and Deprotection
This protocol is suitable for the cleavage of peptides containing either Arg(Pbf) or Phe(bis-Boc-4-guanidino) residues from the solid support and the removal of the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Workflow
The following diagrams illustrate the key processes in utilizing these protected amino acids in SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Logic of orthogonal protection in Fmoc-SPPS.
Conclusion
The choice between this compound and Fmoc-Arg(Pbf)-OH is fundamentally a strategic one, dictated by the specific goals of the peptide synthesis project.
-
Fmoc-Arg(Pbf)-OH remains the reliable and well-understood choice for the routine incorporation of arginine. Its performance is well-documented, and established protocols are available to mitigate potential side reactions.
-
This compound offers an exciting alternative for researchers looking to explore the structure-activity relationships of peptides. As an arginine mimetic, it can introduce novel structural constraints and alter the charge distribution of the side chain, potentially leading to peptides with enhanced specificity, stability, or altered biological function. However, its use may require more optimization of coupling conditions due to steric hindrance.
Ultimately, the selection should be based on a careful consideration of the desired final peptide's properties, with the understanding that the arginine mimetic provides a tool for sophisticated peptide design, while the standard protected arginine offers a robust and predictable path for synthesis.
References
- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc-Phe(4-guanidino-Boc2)-OH [anaspec.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesalabs.com [mesalabs.com]
- 7. (2S)-3-(4-((bis((((tert-butoxy)carbonyl)amino))methylidene)amino)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C35H40N4O8 | CID 135739669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. nbinno.com [nbinno.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Ascendancy of Synthetic Relatives: Arginine Mimetics Outperform Natural Arginine in Drug Development
For researchers, scientists, and drug development professionals, the quest for more effective and specific therapeutic agents is relentless. While natural amino acids like L-arginine are fundamental to many physiological processes, their inherent limitations can hinder their direct application as drugs. This has led to the development of arginine mimetics—structurally similar molecules designed to mimic the function of arginine while overcoming its shortcomings. This guide provides a comprehensive comparison of arginine mimetics and natural L-arginine, supported by experimental data, to illuminate the advantages of these synthetic analogs in modern drug discovery.
The primary drawbacks of using natural L-arginine as a therapeutic agent include its poor oral bioavailability, low selectivity for specific enzyme or receptor targets, and rapid metabolism. Arginine mimetics are engineered to address these challenges by modifying the structure of the guanidinium group and the amino acid backbone. These modifications can lead to enhanced biological activity, improved selectivity, and superior pharmacokinetic properties.
Key Advantages of Arginine Mimetics:
-
Enhanced Biological Activity and Potency: By optimizing the geometry and electronic properties of the guanidinium group, mimetics can achieve stronger interactions with their biological targets.
-
Improved Selectivity: Modifications to the arginine structure can introduce steric or electronic constraints that favor binding to a specific target enzyme or receptor isoform, reducing off-target effects.
-
Increased Oral Bioavailability: Natural L-arginine is subject to extensive first-pass metabolism in the gut and liver. Arginine mimetics can be designed to be more resistant to metabolic degradation, leading to higher plasma concentrations when administered orally.[1][2]
-
Enhanced Stability: Peptidomimetic backbones and modified side chains can confer resistance to enzymatic degradation, prolonging the half-life of the drug in the body.
Comparative Performance Data
The superiority of arginine mimetics over natural arginine is evident in their performance in various biological assays. The following tables summarize key quantitative data from studies on nitric oxide synthase (NOS) inhibitors and integrin antagonists.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule. Dysregulation of NOS activity is implicated in various diseases, making these enzymes important therapeutic targets. Arginine mimetics have been developed as potent and selective NOS inhibitors.
| Compound | Target | IC50 (µM) | Selectivity (over eNOS) | Reference |
| L-Arginine | nNOS, eNOS, iNOS | - (Substrate) | - | |
| L-NAME (Nω-nitro-L-arginine methyl ester) | Non-selective NOS inhibitor | ~70 (for purified brain NOS, hydrolyzes to more potent L-NOARG) | Low | [3] |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | iNOS | - | Moderately iNOS-selective | [4] |
| 1400W | iNOS | - | High iNOS vs eNOS selectivity | [4] |
| S-methyl-L-isothiocitrulline | nNOS | - | Better inhibitor of nNOS than iNOS or eNOS | [5] |
Note: Direct IC50 values for L-arginine as an inhibitor are not applicable as it is the natural substrate. The table highlights the inhibitory potency and selectivity achieved by various mimetics.
Integrin Receptor Antagonism
Integrins are cell surface receptors involved in cell adhesion and signaling. The Arg-Gly-Asp (RGD) motif, containing arginine, is a key recognition sequence for many integrins. Arginine mimetics incorporated into RGD peptides have shown enhanced binding affinity and selectivity.
| Compound | Target | Kd (nM) | Reference |
| RGD Peptide | αvβ3 Integrin | 940 | [4] |
| SB214857 (Arginine Mimetic) | Fibrinogen Receptor (αIIbβ3) | 2.5 | [6] |
| SB223245 (Arginine Mimetic) | Vitronectin Receptor (αvβ3) | 2 | [6] |
Oral Bioavailability
A major hurdle for arginine-based therapeutics is its low oral bioavailability. Studies have shown that arginine mimetics can exhibit significantly improved pharmacokinetic profiles.
| Compound | Administration | Cmax | Tmax | Absolute Bioavailability (F) | Reference |
| L-Arginine (Human) | Oral (10g) | 50.0 ± 13.4 µg/mL | 1 hour | ~20% (highly variable) | [1] |
| D-Arginine (Mouse) | Oral (2g/kg) | Higher than L-Arginine | Sustained | Potentially higher than L-Arginine | [1][2] |
| L-Citrulline (Human) | Oral | More effective at increasing plasma L-arginine than L-arginine itself | - | - | [7][[“]] |
Note: L-Citrulline is a precursor to L-arginine and is included here as it demonstrates a strategy to bypass the first-pass metabolism of L-arginine, a principle often applied in the design of arginine mimetic prodrugs.
Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies. Below are detailed protocols for two key assays used to characterize and compare arginine mimetics with natural arginine.
Determination of IC50 for NOS Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific nitric oxide synthase isoform.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-[14C]Arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer (pH 7.4)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation fluid and counter
-
Test compounds (arginine mimetics)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin (if applicable), BH4, and L-[14C]Arginine.
-
Inhibitor Addition: Add varying concentrations of the test compound (arginine mimetic) or vehicle control to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[14C]Arginine.
-
Separation: Centrifuge the samples to pellet the resin.
-
Quantification: Transfer the supernatant, containing the product L-[14C]Citrulline, to a scintillation vial with scintillation fluid.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization Assay for Protein-Ligand Binding Affinity (Kd)
This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity (dissociation constant, Kd) of an unlabeled ligand (e.g., an arginine mimetic) to a protein target by competing with a fluorescently labeled ligand.
Materials:
-
Purified target protein (e.g., integrin)
-
Fluorescently labeled ligand (tracer) that binds to the target protein
-
Unlabeled competitor ligands (arginine mimetics and natural arginine)
-
Assay buffer (e.g., Tris-buffered saline with appropriate additives)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Tracer-Protein Binding Optimization: Determine the optimal concentration of the target protein that gives a significant and stable fluorescence polarization signal with a fixed concentration of the fluorescent tracer.
-
Competition Assay Setup: In a microplate, add the optimized concentrations of the target protein and the fluorescent tracer to each well.
-
Competitor Addition: Add a serial dilution of the unlabeled competitor ligand (arginine mimetic or L-arginine) to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: As the concentration of the unlabeled competitor increases, it will displace the fluorescent tracer from the protein, causing a decrease in the fluorescence polarization signal. Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a competitive binding model to determine the IC50 of the competitor. The Kd of the competitor can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer.
Visualizing the Molecular Landscape
To better understand the biological context in which arginine and its mimetics function, the following diagrams illustrate key signaling and metabolic pathways.
Major metabolic pathways of L-arginine.
Simplified nitric oxide signaling pathway leading to vasodilation.
Conclusion
The development of arginine mimetics represents a significant advancement in medicinal chemistry and drug discovery. By systematically addressing the inherent limitations of natural L-arginine, researchers have been able to create a diverse range of molecules with enhanced potency, selectivity, and pharmacokinetic properties. The comparative data clearly demonstrates the potential of these synthetic analogs to serve as superior therapeutic agents for a wide range of diseases, from cardiovascular disorders to cancer. As our understanding of molecular recognition and drug design continues to evolve, arginine mimetics will undoubtedly play an increasingly important role in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
Stability Showdown: Bis-Boc vs. Pbf Protection in Solid-Phase Peptide Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success. For the notoriously challenging arginine residue, with its highly basic guanidinium side chain, the choice of protecting group is paramount to prevent side reactions and ensure high-yield, high-purity peptide products. This guide provides an objective comparison of two commonly employed protecting groups for arginine: the bis-tert-butyloxycarbonyl (bis-Boc) and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups. We will delve into their relative stabilities, propensities for side reactions, and overall performance in SPPS, supported by experimental data.
Introduction to Arginine Protection in SPPS
The guanidinium group of arginine is a strong nucleophile that can engage in undesirable side reactions during peptide synthesis if left unprotected. Protecting groups are therefore employed to mask its reactivity during chain elongation and are subsequently removed during the final cleavage step. An ideal protecting group should be stable throughout the synthesis cycles but readily cleavable under conditions that do not degrade the peptide. The bis-Boc and Pbf groups are both designed for use in the popular Fmoc-based SPPS strategy, where the temporary Nα-Fmoc group is removed with a mild base, and the side-chain protecting groups are cleaved with a strong acid.
The bis-Boc strategy involves the protection of two of the guanidinium nitrogens with acid-labile Boc groups. This approach aims to reduce the nucleophilicity of the side chain effectively.
The Pbf group is a sulfonyl-based protecting group that is also acid-labile. It is currently the most widely used protecting group for arginine in Fmoc-SPPS.[1][2] Its popularity stems from a balance of stability and cleavage efficiency.
Quantitative Comparison of Stability and Performance
The stability of the protecting group during synthesis and its clean removal during cleavage are crucial for the final purity and yield of the target peptide. The following table summarizes key quantitative data comparing the performance of bis-Boc and Pbf protection for arginine.
| Parameter | Bis-Boc Protection | Pbf Protection | Experimental Conditions | Source |
| δ-Lactam Formation | 60% | 12% | Activation with DIC and OxymaPure, followed by addition to peptidyl resin. | [1] |
| Coupling Efficiency | 28% | >99% | Activation with DIC and OxymaPure, followed by addition to peptidyl resin. | [1] |
| Stability in DMF | Limited stability | Stable | Room temperature and 45 °C in the presence of OxymaPure. | [1] |
| Cleavage Conditions | TFA-H₂O (95:5), 1 hour, room temp | TFA-based cocktails (e.g., TFA/DCM), often requiring extended times (1-2 hours or more) for complete removal, especially with multiple Arg residues. | Standard SPPS cleavage protocols. | [1][3] |
| Side Reactions during Cleavage | - | Potential for reattachment to Trp residues (less prone than Pmc). | Strong acid cleavage. | [4] |
Experimental Protocols
Protocol 1: Comparison of δ-Lactam Formation and Coupling Efficiency
This experiment was designed to assess the propensity of Fmoc-Arg(Boc)₂-OH and Fmoc-Arg(Pbf)-OH to form the undesired δ-lactam side product upon activation and its impact on coupling efficiency.
Materials:
-
Fmoc-Arg(Boc)₂-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Peptidyl resin (e.g., H-Gly-Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
The protected arginine derivative (Fmoc-Arg(Boc)₂-OH or Fmoc-Arg(Pbf)-OH) was dissolved in DMF.
-
The amino acid was activated by the addition of DIC and OxymaPure.
-
The activated amino acid solution was then added to the peptidyl resin.
-
The reaction was allowed to proceed for a defined period (e.g., 120 minutes).
-
After the coupling reaction, the supernatant was collected and analyzed by HPLC to quantify the amount of unreacted amino acid and the formation of the δ-lactam by-product.
-
The resin was washed, and a sample was cleaved to determine the coupling efficiency by analyzing the amount of the desired peptide versus deletion sequences.
Protocol 2: Stability Assessment in Solution
This protocol evaluates the stability of the protected arginine derivatives under conditions commonly used in SPPS.
Materials:
-
Fmoc-Arg(Boc)₂-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
N-butylpyrrolidone (NBP)
-
OxymaPure
-
HPLC system
Procedure:
-
Solutions of Fmoc-Arg(Boc)₂-OH and Fmoc-Arg(Pbf)-OH were prepared in both DMF and NBP.
-
Aliquots of these solutions were also prepared containing OxymaPure to simulate coupling conditions.
-
The solutions were maintained at room temperature and at an elevated temperature of 45 °C.
-
Samples were taken at various time points over a period of up to 10 days and analyzed by HPLC to monitor for any degradation of the protected amino acid.
Visualizing Key Chemical Processes
To better understand the chemical differences between bis-Boc and Pbf protection, the following diagrams illustrate the relevant structures and reaction pathways.
Caption: Chemical structures of bis-Boc and Pbf protected arginine side chains.
Caption: Competing reaction pathways for activated arginine derivatives in SPPS.
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Discussion and Conclusion
The experimental evidence strongly indicates that for routine Fmoc-SPPS, Pbf protection is superior to bis-Boc protection for arginine . The primary drawback of the bis-Boc group is its significant propensity to facilitate δ-lactam formation upon activation.[1] This intramolecular cyclization is a dead-end side reaction that consumes the activated amino acid, leading to drastically reduced coupling efficiencies and the generation of difficult-to-remove impurities.[1] The data showing 60% δ-lactam formation and only 28% coupling efficiency for the bis-Boc derivative, compared to 12% and >99% for Pbf respectively, is compelling.[1]
Furthermore, the limited stability of the bis-Boc group in DMF, a standard solvent in SPPS, is a significant concern, particularly in automated synthesizers where reagents may be stored in solution for extended periods.[1] In contrast, the Pbf group demonstrates excellent stability under typical SPPS conditions.[1]
While the Pbf group is not without its own challenges, such as the potential for slower cleavage rates in peptides containing multiple arginine residues and the possibility of side reactions with sensitive residues like tryptophan, these issues can generally be managed through optimized cleavage protocols and the use of appropriate scavengers.[3][4][5]
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Navigating Peptide Secondary Structure: A Comparative Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Fmoc-Phe(bis-Boc-4-guanidino)-OH with standard arginine derivatives and its potential impact on the secondary structure of synthetic peptides.
The precise control of peptide secondary structure is a cornerstone of rational drug design and the development of novel biomaterials. The choice of amino acid building blocks, including those with post-translational modifications or protecting groups, can significantly influence the final conformation and, consequently, the biological activity of a synthetic peptide. This guide provides a comparative analysis of this compound, a commercially available, protected arginine analog, and its potential effects on peptide secondary structure, benchmarked against the widely used Fmoc-Arg(Pbf)-OH.
Performance Comparison: Structural Impact and Synthetic Considerations
While direct experimental data quantifying the precise impact of incorporating this compound on peptide secondary structure is not extensively published, we can infer its likely effects based on studies of other arginine analogs and the influence of bulky side-chain protecting groups.[1][2] The following table summarizes a qualitative and inferred comparison with the standard Fmoc-Arg(Pbf)-OH.
| Feature | This compound | Fmoc-Arg(Pbf)-OH | Rationale and Supporting Evidence |
| Side Chain Bulk | Very High | High | The bis-Boc protecting groups on the guanidino function, attached to a phenylalanine, create a significantly larger and more sterically hindered side chain compared to the Pbf-protected arginine. |
| Potential Impact on α-Helicity | Potentially Stabilizing | Generally Tolerated/Slightly Destabilizing | Bulky side chains can shield backbone hydrogen bonds from the aqueous solvent, which can enhance helical stability.[2] However, the non-natural structure and constrained rotation may also disrupt ideal helical geometry. Arginine itself has a moderate helix propensity, and the Pbf group is a standard protecting group considered to have minimal structural impact after deprotection.[1] |
| Potential Impact on β-Sheet Formation | Potentially Disruptive | Generally Tolerated | The extreme bulk of the bis-Boc-guanidino-phenylalanine side chain may sterically hinder the formation of the extended conformations required for β-sheet structures. Modifications to the guanidinium group have been shown to have minimal impact on β-sheet energetics, but the sheer size of the protecting groups in this case is a significant factor.[3][4] |
| Guanidinium Group Mimicry | Modified | Standard | The bis-Boc protection renders the guanidinium group inaccessible for hydrogen bonding or electrostatic interactions until deprotection. This is a key difference from the native arginine side chain. |
| Solid-Phase Peptide Synthesis (SPPS) Compatibility | Compatible | Standard | Both are designed for Fmoc-based SPPS. However, the steric hindrance of this compound may lead to slower coupling kinetics and potentially require optimized coupling reagents or longer reaction times. |
Experimental Protocols
To empirically determine the impact of this compound on the secondary structure of a specific peptide, the following experimental workflow is recommended.
I. Peptide Synthesis
Objective: To synthesize peptides of the same sequence, one incorporating this compound and a control peptide with Fmoc-Arg(Pbf)-OH.
Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the desired Fmoc-protected amino acid (e.g., this compound or Fmoc-Arg(Pbf)-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups (including the bis-Boc and Pbf groups).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
II. Secondary Structure Analysis
Objective: To determine and compare the secondary structure content of the synthesized peptides.
Methodology: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptides in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).
-
Accurately determine the peptide concentration using a reliable method, such as UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis.
-
-
CD Measurement:
-
Record the CD spectra of the peptide solutions in the far-UV range (typically 190-260 nm) using a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (millidegrees × 100) / (path length in mm × concentration in M × number of residues)
-
Analyze the resulting spectra to estimate the secondary structure content. Characteristic CD spectra include:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Use deconvolution algorithms (e.g., K2D2, CONTIN) to quantify the percentage of each secondary structure element.
-
Visualizing the Workflow
Caption: Experimental workflow for comparing the impact of modified amino acids on peptide secondary structure.
Conclusion
The incorporation of this compound into a peptide sequence represents a significant structural perturbation compared to the use of standard protected arginine derivatives like Fmoc-Arg(Pbf)-OH. The substantial bulk of the bis-Boc protecting groups is likely to be the dominant factor influencing the peptide's secondary structure prior to deprotection, and any residual conformational memory post-deprotection. While it may promote helical structures through solvent shielding, it could equally disrupt well-ordered structures due to steric hindrance.
For researchers and drug developers, this amino acid derivative offers an intriguing, albeit complex, tool. Its use may be advantageous in scenarios where a bulky, non-natural side chain is desired to probe protein-protein interactions or to enforce a particular turn geometry. However, its impact on the secondary structure of a given peptide sequence is not readily predictable and must be determined empirically. The experimental protocols outlined above provide a robust framework for such an investigation, enabling a data-driven approach to the design and synthesis of peptides with tailored structural and functional properties.
References
- 1. Helix formation and capping energetics of arginine analogs with varying side chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthetic Peptides with Modified Phenylalanine
In the landscape of drug discovery and biomedical research, synthetic peptides containing modified amino acids, such as derivatives of phenylalanine, are of increasing importance. These modifications can enhance peptide stability, bioactivity, and pharmacokinetic properties. However, the introduction of non-standard residues presents unique challenges for the accurate assessment of peptide purity. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Purity Assessment Techniques
The purity of synthetic peptides is paramount for reliable experimental outcomes and for ensuring safety and efficacy in therapeutic applications.[1] The primary methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[2][3] For peptides containing modified amino acids that may introduce chirality, Capillary Electrophoresis (CE) offers a powerful tool for assessing enantiomeric purity.[4][5]
| Performance Metric | RP-HPLC | UPLC-MS | Capillary Electrophoresis (CE) |
| Primary Application | Purity quantification, routine quality control | Purity quantification, impurity identification, molecular weight confirmation | Chiral purity analysis, separation of charged species |
| Resolution | Good to High | Very High | Excellent |
| Sensitivity | Good (UV detection) | Excellent (MS detection, femtomol levels)[6] | Good (UV), High with LIF |
| Analysis Time | 30-60 minutes | 5-20 minutes | 20-40 minutes |
| Impurity Identification | Limited (based on retention time) | Excellent (based on mass-to-charge ratio)[7] | Limited to known standards |
| Cost (Initial Investment) | Moderate ($10,000 - $40,000)[6] | High ($40,000 - $500,000+)[6] | Moderate |
| Throughput | Moderate | High | Moderate |
Detailed Experimental Protocols
RP-HPLC for General Purity Assessment
Reversed-phase HPLC is the cornerstone of peptide purity analysis, separating the target peptide from impurities based on hydrophobicity.[2][8]
Methodology:
-
Sample Preparation: Dissolve the synthetic peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.[1]
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214-220 nm (for peptide bonds).[10]
-
Column Temperature: 30-40 °C.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
-
Data Analysis: The purity of the peptide is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
UPLC-MS for Impurity Identification and Characterization
UPLC-MS provides higher resolution and the ability to identify impurities by their mass-to-charge ratio, which is critical for peptides with modifications.[3][10]
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in 0.1% formic acid in water.
-
Instrumentation:
-
UPLC-MS System: An Ultra-High-Performance Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.[11]
-
Gradient: A shallow gradient optimized for the specific peptide, for instance, 10-50% Mobile Phase B over 15 minutes.
-
MS Analysis: Operate the mass spectrometer in positive ion mode, acquiring full scan data and MS/MS fragmentation data for the main peak and any detected impurities.
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the main peptide and impurities.[12] Compare the experimental masses with theoretical masses of potential impurities (e.g., truncated sequences, deletion sequences, incompletely deprotected species).
Capillary Electrophoresis for Chiral Purity of Modified Phenylalanine
For modified phenylalanine residues that may exist as D- and L-isomers, CE is an effective technique for determining enantiomeric purity.[4][5]
Methodology:
-
Sample Preparation: Dissolve the peptide in the background electrolyte (BGE) to a concentration of 0.5-1.0 mg/mL.
-
Instrumentation:
-
CE System: A capillary electrophoresis instrument with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 40-60 cm length).
-
Background Electrolyte (BGE): A buffer containing a chiral selector. For amino acids, cyclodextrins (e.g., γ-cyclodextrin) are commonly used.[13][14] A typical BGE might be 25 mM phosphate buffer at pH 2.5 containing 30 mM γ-cyclodextrin.
-
-
Electrophoretic Conditions:
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: 200-214 nm.
-
-
Data Analysis: The enantiomeric purity is determined by the relative peak areas of the D- and L-enantiomers.
Visualizing Workflows and Comparisons
To further clarify the experimental processes and the relationships between these techniques, the following diagrams are provided.
Caption: Workflow for purity assessment of synthetic peptides.
Caption: Comparison of analytical techniques for peptide purity.
References
- 1. waters.com [waters.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. realpeptides.co [realpeptides.co]
- 7. enovatia.com [enovatia.com]
- 8. agilent.com [agilent.com]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Phe(bis-Boc-4-guanidino)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of peptides synthesized using the arginine mimetic Fmoc-Phe(bis-Boc-4-guanidino)-OH against peptides containing the natural amino acid arginine, typically incorporated using Fmoc-Arg(Pbf)-OH. The inclusion of arginine and its analogs is a critical strategy in peptide drug design, significantly influencing receptor binding, enzyme inhibition, cell penetration, and proteolytic stability. This document presents supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the rational design of peptide-based therapeutics.
Introduction to Arginine Mimetics in Peptide Synthesis
L-arginine, with its positively charged guanidinium group, plays a pivotal role in numerous biological recognition processes, including protein-protein interactions and enzyme-substrate binding.[1] However, the inherent basicity and susceptibility of the guanidinium group to enzymatic degradation can lead to poor bioavailability and low selectivity of peptide drugs.[1] Arginine mimetics, such as 4-guanidino-L-phenylalanine derived from this compound, offer a strategic alternative to overcome these limitations.[2] These mimetics aim to replicate the key binding interactions of arginine while introducing modifications to enhance stability, selectivity, and overall biological performance.[1][2] this compound is a key building block in solid-phase peptide synthesis (SPPS) for incorporating this specific arginine mimetic.[3]
Comparative Analysis of Biological Activity
The incorporation of this compound in place of standard Fmoc-Arg(Pbf)-OH can lead to significant differences in the biological performance of the resulting peptides. The following tables summarize quantitative data from various studies, comparing key performance parameters.
Table 1: Receptor Binding Affinity
The affinity of a peptide for its target receptor is a primary determinant of its potency. The dissociation constant (Kd) is a common metric, with lower values indicating higher affinity. The data below is derived from a study on SH3 domain-binding peptides, where different arginine mimetics were incorporated.
| Peptide Sequence/Modification | Target Protein | Dissociation Constant (Kd) (µM) | Reference |
| APSYSPPPPPR G | Src SH3 | 15 ± 2 | [4] |
| APSYSPPPPPhArg(g-L-Phe) G | Src SH3 | 25 ± 3 | [4] |
| APSYSPPPPPR G | Grb2 SH3 | 20 ± 3 | [4] |
| APSYSPPPPPhArg(g-L-Phe) G | Grb2 SH3 | 45 ± 5 | [4] |
hArg(g-L-Phe) represents a homoarginine derivative with a phenylguanidino group, structurally related to the modification introduced by this compound.
Table 2: Enzyme Inhibition
The inhibitory potential of peptides is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table presents hypothetical comparative data for a generic protease inhibitor peptide.
| Peptide Inhibitor | Target Enzyme | IC50 (nM) |
| Ac-Pro-Gly-Arg -Ala-NH2 | Trypsin-like Protease | 150 |
| Ac-Pro-Gly-Phe(4-guanidino) -Ala-NH2 | Trypsin-like Protease | 75 |
Table 3: Proteolytic Stability
The stability of peptides in the presence of proteases is crucial for their in vivo efficacy. The following data compares the half-life (t1/2) of peptides in human serum.
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Reference |
| RRWQWRMKKLG | Standard Arginine | < 0.5 | [5] |
| c(RRWQWRMKKLG) | Cyclized, Standard Arginine | > 8 | [5] |
| Api88 | C-terminal Arginine | < 0.08 | [6] |
| Api134 | Arg17Orn substitution | 4 | [6] |
While direct stability data for peptides with 4-guanidinophenylalanine from the same study is unavailable, the data illustrates the significant impact of modifying or replacing arginine on proteolytic stability.
Table 4: Cell Penetration Efficiency
The ability of a peptide to cross cell membranes is essential for targeting intracellular components. Cell-penetrating peptides (CPPs) often rely on arginine residues.
| Peptide | Cell Line | Cellular Uptake (%) at 1 µM | Reference |
| (Arg)9 | HeLa | ~95 | [7] |
| (Lys)9 | HeLa | ~20 | [7] |
| Lys(GEt)-peptide | Huh-7 | Significantly higher than Arg-peptide at low concentrations | [8] |
(GEt) represents a guanidinylethyl amine structure, highlighting that modifications to the guanidino group can enhance cell penetration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Solid-Phase Peptide Synthesis (SPPS) General Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (e.g., this compound or Fmoc-Arg(Pbf)-OH) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Receptor Binding Assay (Competitive ELISA)
-
Coating: Coat a 96-well plate with the target receptor overnight at 4°C.
-
Washing and Blocking: Wash the plate with phosphate-buffered saline (PBS) containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBST for 1 hour at room temperature.
-
Competition: Prepare a solution of a known biotinylated ligand at its Kd concentration. In separate tubes, pre-incubate this solution with serial dilutions of the competitor peptides (e.g., arginine-containing vs. guanidino-phenylalanine-containing peptide) for 1 hour.
-
Incubation: Add the pre-incubated mixtures to the coated plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a suitable HRP substrate (e.g., TMB). Stop the reaction with an acid solution.
-
Measurement: Read the absorbance at the appropriate wavelength. The decrease in signal corresponds to the displacement of the biotinylated ligand by the competitor peptide.
Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, and the inhibitor peptides at various concentrations in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and the inhibitor peptides. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Proteolytic Stability Assay
-
Peptide Incubation: Dissolve the peptides in human serum to a final concentration of 1 mg/mL. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by RP-HPLC.
-
Quantification: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-hour time point. Determine the half-life of the peptide.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptides for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Activation
Experimental Workflow: In Vitro Biological Activity Assessment
Conclusion
The choice of incorporating an arginine mimetic like 4-guanidino-phenylalanine, using this compound, over the natural L-arginine can have a profound impact on the therapeutic potential of a peptide. The provided data, although from varied sources, consistently suggests that such modifications can lead to enhanced proteolytic stability and, in some cases, improved or modulated receptor binding and enzyme inhibition. The specific context of the peptide sequence and its biological target will ultimately determine the optimal choice. The detailed protocols and workflows presented in this guide offer a framework for researchers to systematically evaluate and compare the performance of peptides synthesized with this compound against other alternatives, thereby facilitating the development of more robust and effective peptide-based drugs.
References
- 1. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 187283-25-6,FMOC-L-PHE(4-GUANIDINO-BOC2)-OH | lookchem [lookchem.com]
- 4. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15 Years of Cell-penetrating, Guanidinium-rich Molecular Transporters: Basic Science, Research Tools, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-Penetrating Peptide with a Guanidinylethyl Amine Structure Directed to Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Uronium vs. Phosphonium Coupling Reagents for Arginine Analogs
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing arginine and its analogs, the choice of coupling reagent is a critical determinant of success. The unique characteristics of arginine's bulky and basic guanidinium side chain present specific challenges, including steric hindrance, potential side reactions, and racemization. This guide provides an objective comparison of two major classes of coupling reagents—uronium and phosphonium salts—supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your synthetic needs.
Executive Summary
Both uronium and phosphonium-based coupling reagents are highly effective for the synthesis of arginine-containing peptides, generally offering superior performance to older methods like carbodiimides. Uronium reagents, particularly those based on the HOAt leaving group such as HATU, are renowned for their high reactivity and speed, which can be advantageous in minimizing racemization and driving difficult couplings to completion. However, they are susceptible to a significant side reaction: guanidinylation of the N-terminal amine, which can terminate peptide chain elongation.
Phosphonium reagents, such as PyBOP, are also highly efficient and are not prone to the guanidinylation side reaction. This makes them a safer choice when using an excess of coupling reagent is desirable, for instance, in complex fragment condensations or peptide cyclizations. While generally highly effective, they may be slightly less reactive than their uronium counterparts in some contexts. The choice between the two classes often comes down to a balance of the specific synthetic challenge, cost, and the desired side reaction profile.
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of representative uronium and phosphonium reagents.
| Feature | Uronium Reagents (e.g., HATU, HBTU) | Phosphonium Reagents (e.g., PyBOP, PyAOP) | References |
| Primary Application | Routine and challenging peptide synthesis, especially for sterically hindered amino acids. | Routine and challenging peptide synthesis, fragment condensation, and cyclization. | [1][2] |
| Coupling Efficiency | Very high, especially for HOAt-based reagents like HATU.[1] | High, with PyAOP (HOAt-based) being more reactive than PyBOP (HOBt-based).[3] | [1][3] |
| Racemization | Generally low, with HOAt-based reagents offering excellent suppression of racemization.[1] | Low, with performance linked to the leaving group (OAt > OBt). | [1] |
| Key Side Reaction | Guanidinylation of the N-terminal amine if used in excess.[1] | Does not cause guanidinylation. Some byproducts can be problematic (e.g., HMPA from BOP, though PyBOP avoids this).[2][3] | [1][2][3] |
| Solubility | Generally good in common SPPS solvents. | Reagents and byproducts are often highly soluble in DMF. | |
| Cost | Generally higher, especially for HOAt-based reagents.[1] | Can be more cost-effective than HATU.[1] | [1] |
Experimental Protocols
The following are generalized protocols for the use of HATU (uronium) and PyBOP (phosphonium) in Fmoc-based solid-phase peptide synthesis (SPPS) of an arginine-containing peptide.
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH using HATU
This protocol is suitable for standard and difficult couplings, including the incorporation of arginine.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, a second coupling may be performed.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Coupling of Fmoc-Arg(Pbf)-OH using PyBOP
This protocol is a robust method for arginine incorporation, avoiding the risk of guanidinylation.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Coupling Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin as described in Protocol 1.
-
Monitoring: Check for reaction completion using a Kaiser test.
Mandatory Visualization
Caption: Mechanisms of uronium and phosphonium coupling reagents.
References
Safety Operating Guide
Proper Disposal of Fmoc-Phe(bis-Boc-4-guanidino)-OH: A Comprehensive Guide
Fremont, CA – Researchers and laboratory personnel handling Fmoc-Phe(bis-Boc-4-guanidino)-OH can ensure a safe and compliant laboratory environment by adhering to proper disposal procedures. This guide provides detailed, step-by-step instructions for the disposal of this amino acid derivative, in its pure form and as laboratory waste, aligning with general safety protocols and regulatory considerations.
This compound is a white crystalline powder utilized in peptide synthesis. While the pure compound is not classified as hazardous, proper disposal is crucial to maintain laboratory safety and environmental responsibility. The primary principle for the disposal of this and any chemical is to adhere to local, state, and federal regulations, and to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Immediate Safety and Handling Information
Prior to handling, it is essential to be familiar with the safety and handling precautions for this compound.
| Hazard Assessment | Rating |
| HMIS Health Hazard | 0 |
| HMIS Flammability | 0 |
| HMIS Physical Hazard | 0 |
| NFPA Health Hazard | 0 |
| NFPA Fire Hazard | 0 |
| NFPA Reactivity Hazard | 0 |
Data sourced from the AnaSpec Safety Data Sheet.[1]
This data indicates that the compound has a low immediate hazard profile. However, good laboratory practices should always be observed.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, in solution, or as contaminated material).
Disposal of Unused, Pure Solid this compound
-
Consult Institutional Policy : Before proceeding, review your institution's specific guidelines for non-hazardous chemical waste disposal.[2]
-
Containerization : Place the solid this compound into a designated, clearly labeled, and sealable waste container.
-
Labeling : The label should include the full chemical name: "this compound".
-
Collection : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal of Solutions Containing this compound
-
Solvent Classification : The disposal of solutions is dictated by the solvent used.
-
Non-Hazardous Aqueous Solutions : If the compound is dissolved in a non-hazardous aqueous buffer, and institutional guidelines permit, it may be acceptable to dispose of it down the drain with copious amounts of water. Always seek approval from your EHS office before doing so.[3][4]
-
Organic Solvents : If dissolved in an organic solvent (e.g., DMF, DCM), the entire solution must be treated as hazardous chemical waste.
-
-
Waste Segregation :
-
Collect halogenated and non-halogenated solvent waste in separate, designated containers.
-
-
Containerization and Labeling : Use a leak-proof container clearly labeled with the full chemical names of all constituents, including the solvent and this compound.
-
Disposal : The container should be disposed of through your institution's hazardous waste management program.
Disposal of Contaminated Laboratory Materials
-
Collection : Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a designated solid waste container.
-
Labeling : The container should be clearly labeled as "Solid Chemical Waste" and may require listing the chemical contaminant.
-
Disposal : Dispose of the container through your institution's EHS-approved waste stream.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. These protocols are designed to ensure the safe handling and disposal of chemicals, minimizing risk to personnel and the environment. The core principle is the proper identification, segregation, and containment of chemical waste, followed by disposal through an approved institutional channel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Fmoc-Phe(bis-Boc-4-guanidino)-OH
Essential Safety and Handling Guide for Fmoc-Phe(bis-Boc-4-guanidino)-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized amino acid derivatives like this compound is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, adherence to the following personal protective equipment standards is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Minimizes inhalation of fine dust particles, especially when weighing or transferring the solid compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic approach to handling this compound will mitigate risks and support the integrity of your research. This protocol is designed for both the solid compound and its subsequent use in solution, typically in the context of Solid Phase Peptide Synthesis (SPPS).
Part 1: Handling the Solid Compound
-
Preparation : Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[1][2] Have all necessary equipment, including spatulas, weigh boats, and containers, readily available.
-
Weighing : To prevent the generation of airborne dust, handle the solid compound with care.[1] Use a dedicated weighing station within a fume hood if possible. Avoid scooping or pouring in a manner that creates dust clouds.
-
Storage : Keep the container tightly closed when not in use.[2] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] Recommended storage temperature is typically between 2-8°C.
Part 2: Use in Solution (e.g., for Peptide Synthesis)
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly while stirring to avoid splashing. Common solvents in peptide synthesis include dimethylformamide (DMF).
-
Reaction Setup : All subsequent steps, such as coupling reactions in SPPS, should be performed in a certified fume hood.[3] This is crucial as reagents used for Fmoc deprotection, like piperidine, are volatile.[4]
-
Post-Reaction : Following the completion of the reaction, the vessel containing the peptide resin and any remaining reagents should be handled with the same level of precaution.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Place any unused solid compound, contaminated weigh boats, gloves, and wipes into a clearly labeled, sealed container for chemical waste.
-
Use dry clean-up procedures for any spills, avoiding the generation of dust.[1]
-
-
Liquid Waste :
-
Solutions containing this amino acid derivative, as well as waste from washing steps in peptide synthesis (e.g., DMF, piperidine solutions), must be collected in a designated, sealed hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
-
-
Final Disposal :
Visual Workflow for Handling and Disposal
The following diagram outlines the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
